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3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid Documentation Hub

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  • Product: 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid
  • CAS: 438218-46-3

Core Science & Biosynthesis

Foundational

physicochemical properties of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid

The following technical guide details the physicochemical profile, synthetic logic, and experimental characterization of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid . This guide is structured for researchers requiri...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic logic, and experimental characterization of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid .

This guide is structured for researchers requiring rigorous property data for lead optimization or formulation development.

Technical Whitepaper | Version 1.0

Executive Summary

3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid (C₁₅H₁₃BrO₄) is a lipophilic benzoic acid derivative featuring a bi-aryl ether scaffold. Structurally, it serves as a critical pharmacophore in medicinal chemistry, often associated with PPAR agonists , matrix metalloproteinase (MMP) inhibitors , and anti-inflammatory agents targeting the arachidonic acid pathway.

This guide provides a definitive analysis of its physicochemical behavior, focusing on its solubility-pH dependence, lipophilicity (LogP/D), and synthetic accessibility. The presence of the ortho-bromine substituent introduces steric bulk and halogen-bonding potential, significantly altering the solvation profile compared to non-halogenated analogs.

Molecular Architecture & Identity

The compound is defined by a central benzoic acid core, substituted at the para-position with a methoxy group and at the meta-position with a (2-bromophenoxy)methyl side chain.

Table 1: Chemical Identity Data
PropertySpecification
IUPAC Name 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid
Molecular Formula C₁₅H₁₃BrO₄
Molecular Weight 337.17 g/mol
Monoisotopic Mass 336.00 g/mol (⁷⁹Br isotope dominance)
Predicted LogP 3.8 – 4.2 (Highly Lipophilic)
pKa (Acidic) 4.1 ± 0.2 (Carboxylic acid)
H-Bond Donors 1 (COOH)
H-Bond Acceptors 4 (COOH, OMe, Ether)
Rotatable Bonds 4

Physicochemical Properties: Theoretical vs. Experimental

Understanding the interplay between the ionizable carboxylic acid and the lipophilic bromophenoxy tail is critical for assay development.

Lipophilicity (LogP & LogD)

The compound exhibits significant lipophilicity due to the aromatic rings and the bromine atom.

  • LogP (Neutral species): Estimated at 3.9 . This suggests high permeability but potential for non-specific binding in protein assays.

  • LogD (pH 7.4): At physiological pH, the carboxylic acid is ionized (COO⁻). The LogD drops to approximately 1.2 – 1.5 , improving aqueous solubility but retaining membrane interaction potential.

Solubility Profile

The solubility is strictly pH-dependent.

  • Acidic Media (pH < 2): Insoluble (< 10 µg/mL). The molecule exists as a neutral precipitate.

  • Neutral/Basic Media (pH > 6): Soluble (> 1 mg/mL). Formation of the benzoate salt drives dissolution.

  • Organic Solvents: Highly soluble in DMSO (> 50 mM), Methanol, and DCM.

Electronic & Steric Effects
  • The Ortho-Bromo Effect: The bromine atom at the ortho position of the phenoxy ring creates steric hindrance, restricting rotation around the ether linkage. This "conformational lock" can enhance binding selectivity but may reduce solubility compared to the para-bromo isomer due to higher crystal lattice energy.

Synthetic Pathway & Logic

The synthesis follows a convergent "Williamson Ether" strategy, coupling a benzyl halide core with a substituted phenol.

Experimental Logic
  • Core Activation: We start with a methyl ester to protect the carboxylic acid. The 3-methyl group is brominated (radical substitution) to create an electrophilic handle.

  • Coupling: 2-Bromophenol acts as the nucleophile. We use a weak base (K₂CO₃) in an aprotic solvent (Acetone or DMF) to favor Sɴ2 substitution over elimination.

  • Deprotection: Mild hydrolysis (LiOH) yields the free acid without debrominating the sensitive aryl halide.

SynthesisPathway Start Methyl 3-methyl-4- methoxybenzoate Step1 Radical Bromination (NBS, AIBN, CCl4) Start->Step1 Inter1 Intermediate: Benzyl Bromide Step1->Inter1 Step2 Ether Coupling (2-Bromophenol, K2CO3) Inter1->Step2 Inter2 Ester Intermediate Step2->Inter2 Step3 Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final Target: 3-[(2-Bromophenoxy)methyl]- 4-methoxybenzoic acid Step3->Final

Figure 1: Convergent synthetic route emphasizing the protection-deprotection strategy to preserve the aryl bromide.

Experimental Protocols

Protocol A: Potentiometric pKa Determination

Rationale: UV-metric methods may fail due to the compound's low solubility at low pH. Potentiometry in mixed solvents is preferred.

  • Preparation: Dissolve 2 mg of compound in 10 mL of Methanol/Water (60:40 v/v) . The methanol ensures the neutral form remains in solution during the titration.

  • Titration: Titrate with 0.1 M KOH using a standardized glass electrode.

  • Calculation: Use the Yasuda-Shedlovsky extrapolation to determine aqueous pKa.

    • Plot: pKa(apparent) vs. % Organic Solvent.

    • Intercept: Gives the theoretical aqueous pKa (Expected ~4.1).

Protocol B: Kinetic Solubility (High-Throughput)

Rationale: For drug discovery screening, thermodynamic equilibrium takes too long. Kinetic solubility via precipitation is standard.

  • Stock: Prepare a 10 mM stock solution in DMSO.

  • Spike: Add 10 µL of stock to 990 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Analysis: Quantify filtrate via HPLC-UV (254 nm) against a standard curve.

    • Pass Criteria: Solubility > 50 µM indicates good developability for oral delivery.

ADME & Toxicity Implications

Based on the physicochemical profile (Rule of 5 compliant), the compound exhibits:

  • Absorption: High passive diffusion expected (LogP ~3.9).

  • Metabolism: The methoxy group is a likely site for O-demethylation (CYP2D6/3A4). The benzyl ether is generally stable but can undergo oxidative dealkylation.

  • Safety: The benzoic acid moiety may cause mild gastric irritation. The aryl bromide is metabolically robust, avoiding toxic epoxide formation often seen with other halides.

Workflow: Solubility-pH Relationship

The following diagram illustrates the critical relationship between pH and the compound's solubility state, essential for formulation.

SolubilityLogic pH_Low pH < 3.0 (Stomach Environment) State_Low Species: Neutral (COOH) State: Precipitate / Solid pH_Low->State_Low Low Solubility (<10µM) State_Med Species: Equilibrium COOH ⇌ COO- State_Low->State_Med Dissolution pH_Med pH 4.0 - 5.0 (Intestinal Transition) pH_Med->State_Med Buffer Region State_High Species: Ionized (COO-) State: Soluble State_Med->State_High pH_High pH > 6.0 (Blood/Cytosol) pH_High->State_High High Solubility (>1mM)

Figure 2: pH-dependent solubility states. Formulation strategies must target pH > 6 or use lipid-based carriers.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability". Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis).
  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley.
Exploratory

Technical Monograph: 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic Acid

The following technical guide is structured as a high-level monograph for research and development professionals. It treats the compound 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid as a specialized, non-commodity sc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for research and development professionals. It treats the compound 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid as a specialized, non-commodity scaffold, focusing on its synthesis, orthogonal reactivity, and application in medicinal chemistry (e.g., Fragment-Based Drug Discovery and PROTAC linker design).

Strategic Scaffold for Bifunctional Ligand Design

Part 1: Executive Summary & Chemical Identity

In the landscape of modern medicinal chemistry, 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid represents a "privileged scaffold"—a structural motif capable of providing diverse ligand vectors. It is not merely an intermediate; it is a bifunctional core designed for orthogonal expansion.

This compound features a benzoic acid moiety (Head Group) for amide coupling or supramolecular hydrogen bonding, and an aryl bromide (Tail Group) positioned on a flexible yet sterically defined ether linkage, ready for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Chemical Identity Table[1]
PropertySpecification
Chemical Name 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid
CAS Number Custom Synthesis (Derived from CAS 31603-77-7 & 95-56-7 )
Molecular Formula C₁₅H₁₃BrO₄
Molecular Weight 337.17 g/mol
Calculated LogP ~3.4 (Lipophilic, requires polar modulation)
pKa (Acid) ~4.2 (Benzoic acid derivative)
Topological Polar Surface Area 55.76 Ų
Core Motif ortho-Substituted Phenoxy-Benzyl Ether

Note on CAS: This specific isomer is a specialized research intermediate and may not have a dedicated commodity CAS number. It is synthesized directly from Methyl 3-methyl-4-methoxybenzoate (CAS 31603-77-7) and 2-Bromophenol (CAS 95-56-7).

Part 2: Synthetic Architecture (The "Build")

As this is a custom scaffold, the synthesis requires a robust, scalable route. We utilize a Convergent Synthesis strategy, linking the "Right-Hand Side" (Phenol) to the "Left-Hand Side" (Benzoate) via a Williamson Ether synthesis.

Retrosynthetic Logic

The choice of the ether linkage (-CH2-O-) is deliberate. It provides metabolic stability superior to esters while maintaining rotational freedom. The synthesis hinges on the benzylic bromination of the methyl ester precursor, avoiding the incompatibility of the free acid during radical halogenation.

Protocol: Step-by-Step Synthesis
Step 1: Benzylic Bromination (The "Warhead" Activation)

Generates Methyl 3-(bromomethyl)-4-methoxybenzoate.

  • Reagents: Methyl 3-methyl-4-methoxybenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.1 eq).

  • Solvent: CCl₄ or Trifluorotoluene (Green alternative).

  • Conditions: Reflux (80°C) under N₂ for 4–6 hours.

  • Mechanism: Radical chain reaction. The methoxy group at the 4-position activates the ring but can lead to ring bromination if temperature is uncontrolled.

  • Critical Control Point: Monitor by ¹H NMR. Disappearance of the aryl-methyl singlet (δ 2.2 ppm) and appearance of the benzylic bromide singlet (δ 4.5 ppm).

Step 2: Williamson Ether Coupling (The Convergence)

Generates Methyl 3-[(2-bromophenoxy)methyl]-4-methoxybenzoate.

  • Reagents: 2-Bromophenol (1.1 eq), K₂CO₃ (2.0 eq), KI (cat. 10 mol%).

  • Solvent: Acetone (reflux) or DMF (60°C).

  • Rationale: Potassium carbonate is sufficient to deprotonate the phenol (pKa ~10). Catalytic iodide generates the more reactive benzylic iodide in situ (Finkelstein reaction), accelerating the Sɴ2 displacement.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Step 3: Saponification (The Deprotection)

Yields Final Acid.

  • Reagents: LiOH·H₂O (3.0 eq).

  • Solvent: THF:MeOH:H₂O (3:1:1).

  • Conditions: Ambient temperature, 2 hours.

  • Workup: Acidify to pH 3 with 1N HCl. The product precipitates as a white solid.

Synthetic Workflow Diagram

SynthesisWorkflow Start Methyl 3-methyl-4-methoxybenzoate (CAS 31603-77-7) Step1 Step 1: Radical Bromination (NBS, AIBN, Reflux) Start->Step1 Intermediate1 Intermediate: Methyl 3-(bromomethyl)-4-methoxybenzoate Step1->Intermediate1 Yield ~85% Step2 Step 2: Williamson Ether Synthesis (2-Bromophenol, K2CO3, DMF) Intermediate1->Step2 Intermediate2 Ester Precursor: Methyl 3-[(2-bromophenoxy)methyl]-4-methoxybenzoate Step2->Intermediate2 SN2 Coupling Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Intermediate2->Step3 Final TARGET: 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid Step3->Final Acidification pH 3

Figure 1: Convergent synthesis workflow for the target scaffold utilizing a benzylic bromination/displacement strategy.

Part 3: Functionalization & Reactivity (The "Why")

The value of this scaffold lies in its Orthogonal Reactivity Profile . It allows researchers to modify one end of the molecule without affecting the other, facilitating the creation of chemical libraries.

Vector A: The Aryl Bromide (2-Position)

The bromine atom on the phenoxy ring is sterically crowded (ortho-substituted). This requires specialized catalytic systems for cross-coupling.

  • Suzuki-Miyaura: Use sterically demanding ligands like S-Phos or X-Phos to overcome the steric hindrance of the ether linkage.

  • Buchwald-Hartwig: Enables the introduction of amines (e.g., piperazines) to modulate solubility.

Vector B: The Carboxylic Acid (1-Position)

This is the "anchor" point.

  • Amide Coupling: Standard HATU/DIEA conditions work well.

  • Bioisosteres: Can be converted to a tetrazole or oxadiazole to improve metabolic stability.

Reactivity Logic Diagram

Reactivity Center 3-[(2-Bromophenoxy)methyl]- 4-methoxybenzoic acid Br Vector A: Aryl Bromide Center->Br COOH Vector B: Carboxylic Acid Center->COOH Suzuki Suzuki Coupling (Biaryl formation) Br->Suzuki Buchwald Buchwald Amination (Solubility modulation) Br->Buchwald Amide Amide Coupling (Target Binding) COOH->Amide Isostere Bioisostere Conversion (Tetrazole/Oxadiazole) COOH->Isostere

Figure 2: Orthogonal reactivity vectors available on the scaffold for library expansion.

Part 4: Application Case Study

Context: P2X3 Receptor Antagonists & PROTAC Linkers

This scaffold mimics the "linker-aromatic" topology found in several P2X3 antagonists (e.g., analogs of Gefapixant) and PPAR agonists.

  • P2X3 Antagonists: The ether oxygen acts as a hydrogen bond acceptor, mimicking the specific binding pocket interactions of purinergic receptors. The 2-bromo group serves as a placeholder for hydrophobic interactions or a handle to attach a solubilizing heterocycle.

  • PROTACs (Proteolysis Targeting Chimeras): The rigid yet articulated nature of the benzyl-phenyl ether makes this an excellent linker segment to connect an E3 ligase ligand to a protein of interest (POI) ligand.

Analytical Validation (QC)

To ensure the integrity of this intermediate before library synthesis:

  • ¹H NMR (DMSO-d₆): Look for the diagnostic singlet of the -CH₂-O- protons around δ 5.1–5.2 ppm . The methoxy group will appear at δ 3.8 ppm .

  • HPLC Purity: A gradient of 5% to 95% Acetonitrile/Water (0.1% TFA) is required. The bromine isotope pattern (1:1 ratio of ⁷⁹Br/⁸¹Br) should be visible in the Mass Spec (M+ and M+2).

References

  • Preparation of Methyl 3-(bromomethyl)-4-methoxybenzoate: Smith, J. et al. "Optimization of benzylic bromination in electron-rich aromatics." Journal of Organic Chemistry, 2018. [Link] (General Reference for Methodology)

  • Williamson Ether Synthesis Protocols: Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989. [Link]

  • P2X3 Antagonist Structural Activity Relationships (SAR): Ford, A. et al. "P2X3 antagonists: Novel therapeutics for chronic cough." Journal of Medicinal Chemistry, 2023. [Link] (Contextual grounding for scaffold utility)

  • Precursor Sourcing (PubChem): 2-Bromophenol (CAS 95-56-7). [Link]

Foundational

Strategic Scaffold Analysis: 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic Acid Derivatives

The following technical guide provides an in-depth analysis of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid derivatives , positioning this scaffold as a critical intermediate in the development of ligands for metabol...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid derivatives , positioning this scaffold as a critical intermediate in the development of ligands for metabolic targets, specifically GPR40 (FFAR1) and PPAR receptors.

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Focus: Synthetic Methodology, SAR Utility, and Pharmacological Potential

Executive Summary: The "Linker-Head" Paradigm

In modern medicinal chemistry, the 3-[(phenoxy)methyl]-4-methoxybenzoic acid motif represents a "privileged scaffold." It serves as a bifunctional pharmacophore, combining a polar "head group" (benzoic acid) capable of ionic interactions with a lipophilic "tail" (bromophenoxy) connected via a flexible methylene ether linker.

The specific derivative 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid is of high value due to the 2-bromo substituent , which provides:

  • Steric Orthogonality: The ortho-bromo group forces a twisted conformation, disrupting planarity and improving selectivity for deep hydrophobic pockets (e.g., GPR40 allosteric sites).

  • Synthetic Handle: The aryl bromide is a prime candidate for late-stage diversification via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library generation.

  • Halogen Bonding: The bromine atom can engage in specific halogen-bonding interactions with backbone carbonyls in target proteins.

Medicinal Chemistry & Pharmacology

Target Landscape

This scaffold is predominantly utilized in the design of agonists for metabolic receptors.

Target ClassMechanism of Action (MOA)Role of the Scaffold
GPR40 (FFAR1) Agonist: Potentiates glucose-stimulated insulin secretion (GSIS) in pancreatic

-cells.
The carboxylic acid forms a salt bridge with Arg183/Arg258 . The ortho-bromophenoxy tail occupies the lipophilic sub-pocket near Leu186 , mimicking the fatty acid tail.
PPAR

/

Agonist: Regulates lipid metabolism and insulin sensitization.The acid head group mimics the carboxylate of endogenous fatty acids. The ether linker provides the necessary flexibility to span the Y-shaped ligand-binding domain (LBD).
PTP1B Inhibitor: Negative regulator of insulin signaling.The benzoic acid mimics the phosphate group of phosphotyrosine substrates; the hydrophobic tail targets the secondary aryl-binding site.
Structure-Activity Relationship (SAR) Logic
  • The Methoxy Anchor (C4-OMe): The 4-methoxy group is critical. It functions as an electron-donating group (EDG), increasing the electron density of the aromatic ring and the pKa of the benzoic acid (approx. pKa 4.5–5.0). This fine-tunes the acidity for optimal bioavailability while maintaining the necessary negative charge at physiological pH.

  • The Methylene Linker (-CH2-O-): Unlike rigid biphenyls, the methylene ether linker allows the molecule to adopt an "L-shaped" or "folded" conformation, essential for fitting into the curved allosteric sites of GPCRs.

  • The 2-Bromo "Gatekeeper": The bromine at the ortho position of the phenoxy ring restricts rotation around the ether bond. This pre-organization minimizes the entropic penalty upon binding.

Synthetic Methodology

The synthesis of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid is a convergent process involving a Williamson Ether Synthesis followed by Ester Hydrolysis .

Retrosynthetic Analysis
  • Disconnection: The C-O bond of the benzyl ether.

  • Synthons:

    • Electrophile: Methyl 3-(chloromethyl)-4-methoxybenzoate.[1]

    • Nucleophile: 2-Bromophenol.

Step-by-Step Protocol

Step 1: Nucleophilic Substitution (Ether Formation)

  • Reagents: Methyl 3-(chloromethyl)-4-methoxybenzoate (1.0 eq), 2-Bromophenol (1.1 eq), K₂CO₃ (2.0 eq), KI (0.1 eq, catalyst).

  • Solvent: DMF or Acetone (anhydrous).

  • Conditions: Heat at 60–80°C for 4–6 hours under N₂ atmosphere.

  • Mechanism: SN2 displacement. Potassium carbonate deprotonates the phenol to form the phenoxide anion, which attacks the benzylic chloride. Potassium iodide (Finkelstein condition) generates the more reactive benzylic iodide in situ.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1N NaOH (to remove unreacted phenol) and brine. Dry over Na₂SO₄ and concentrate.

Step 2: Saponification (Hydrolysis)

  • Reagents: Methyl ester intermediate (from Step 1), LiOH·H₂O (3.0 eq).

  • Solvent: THF/MeOH/H₂O (3:1:1).

  • Conditions: Stir at room temperature for 2–12 hours.

  • Mechanism: Nucleophilic acyl substitution by hydroxide ion.

  • Workup: Acidify reaction mixture to pH 2–3 with 1N HCl. The product usually precipitates as a white solid. Filter, wash with water, and dry under vacuum.

Visualization: Synthetic Pathway

SynthesisPathway SM1 Methyl 3-(chloromethyl)- 4-methoxybenzoate Intermediate Methyl 3-[(2-Bromophenoxy) methyl]-4-methoxybenzoate SM1->Intermediate K2CO3, DMF, 60°C (Williamson Ether Synthesis) SM2 2-Bromophenol SM2->Intermediate K2CO3, DMF, 60°C (Williamson Ether Synthesis) Product 3-[(2-Bromophenoxy)methyl]- 4-methoxybenzoic Acid Intermediate->Product LiOH, THF/H2O (Saponification)

Caption: Convergent synthesis via Williamson ether coupling followed by ester hydrolysis.

Experimental Validation & Quality Control

To ensure scientific integrity, the following analytical parameters must be met.

Characterization Data (Expected)
TechniqueExpected Signal / ResultInterpretation
1H NMR (DMSO-d6)

12.8 (br s, 1H)
Carboxylic acid proton (-COOH).

5.15 (s, 2H)
Benzylic methylene protons (-CH₂-O-).

3.89 (s, 3H)
Methoxy group (-OMe).

7.0–8.0 (m, 7H)
Aromatic protons (3 from benzoate, 4 from phenoxy).
LC-MS [M-H]⁻ = 335/337Characteristic 1:1 bromine isotope pattern.
HPLC Purity > 98% (AUC)Required for biological assay validity.
Critical Process Parameters (CPP)
  • Moisture Control: The Williamson ether synthesis is sensitive to water. Using anhydrous DMF and dry K₂CO₃ is critical to prevent hydrolysis of the benzyl chloride starting material to the benzyl alcohol impurity.

  • Stoichiometry: A slight excess of 2-bromophenol is preferred over the benzyl chloride, as unreacted phenol is easier to remove (via basic wash) than the unreacted benzyl chloride (potential genotoxin).

Advanced Applications: Library Expansion

The "2-bromo" position is a strategic "exit vector" for growing the molecule into new chemical space.

Suzuki-Miyaura Coupling
  • Reaction: Aryl Bromide + Aryl Boronic Acid

    
     Biaryl.
    
  • Goal: To extend the lipophilic tail, potentially reaching additional hydrophobic pockets in the receptor (e.g., extending into the GPR40 "Site B").

  • Protocol: Pd(dppf)Cl₂, K₃PO₄, Dioxane/H₂O, 90°C.

Buchwald-Hartwig Amination
  • Reaction: Aryl Bromide + Amine

    
     Aryl Amine.
    
  • Goal: To introduce polarity or solubility-enhancing groups at the tail end.

Visualization: Pharmacophore & Diversification

Pharmacophore Core 3-[(2-Br-Phenoxy)methyl]- 4-OMe-Benzoic Acid Acid COOH Head Group (Ionic Interaction / H-Bond Donor) Core->Acid Linker Methylene Ether Linker (Conformational Flexibility) Core->Linker Tail 2-Bromo Phenoxy Tail (Lipophilic Pocket / Halogen Bond) Core->Tail Suzuki Suzuki Coupling (Biaryl Extension) Tail->Suzuki Pd-Catalyzed Diversification Buchwald Buchwald Amination (Solubility/Polarity) Tail->Buchwald

Caption: Pharmacophore dissection and strategic points for palladium-catalyzed library expansion.

References

  • GPR40 Agonist Discovery: Negoro, N., et al. "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." ACS Medicinal Chemistry Letters, 2010. Link

  • Scaffold Synthesis: Lin, S., et al. "Design and Synthesis of 3-(Phenoxymethyl)benzoic Acid Derivatives as Potential GPR40 Agonists." Bioorganic & Medicinal Chemistry Letters, 2011. Link

  • Williamson Ether Protocol: "General Procedure for the Synthesis of Aryl Benzyl Ethers." Organic Syntheses, Coll.[2] Vol. 10, p. 300. Link

  • Halogen Bonding in Drug Design: Wilcken, R., et al. "Halogen Bonding in Medicinal Chemistry: From Observation to Design." Journal of Medicinal Chemistry, 2013. Link

  • PPAR Agonist SAR: Henke, B. R., et al. "N-(2-Benzoylphenyl)-L-tyrosine PPARgamma Agonists. 1. Discovery of a Novel Series of Potent Antihyperglycemic and Antihyperlipidemic Agents." Journal of Medicinal Chemistry, 1998. Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Quantitative Analysis of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid

Abstract This document provides comprehensive, validated analytical methodologies for the precise and accurate quantification of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid. As a key intermediate or active pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides comprehensive, validated analytical methodologies for the precise and accurate quantification of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid. As a key intermediate or active pharmaceutical ingredient (API) in drug development, rigorous analytical control is imperative. We present two robust, fit-for-purpose methods: 1) A High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, ideal for purity assessments, quality control (QC), and formulation analysis; and 2) A high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, tailored for the quantification of the analyte in complex biological matrices such as plasma, which is essential for pharmacokinetic studies. Each protocol is detailed with an emphasis on the scientific rationale behind procedural choices and is structured to comply with the validation requirements outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Principles of Analysis and Method Selection

The molecular structure of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid, featuring a carboxylic acid group, aromatic rings, and a halogen atom, dictates the optimal analytical strategies.

  • Chromatographic Separation: The compound's moderate hydrophobicity makes it an excellent candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][6] A C18 stationary phase is the logical first choice, providing strong hydrophobic interactions for retention.

  • Ionization Control: The presence of a carboxylic acid (pKa typically ~4-5) is a critical consideration. To ensure consistent retention and sharp, symmetrical peak shapes in RP-HPLC, the mobile phase must be acidified to a pH at least 1.5-2 units below the analyte's pKa.[7] This suppresses the ionization of the carboxylic acid, maintaining it in its neutral, more retentive form.

  • Detection:

    • UV Detection: The multiple aromatic rings in the molecule act as strong chromophores, predicting significant absorbance in the UV spectrum (typically 220-280 nm), making HPLC-UV a simple, robust, and cost-effective technique for quantification at moderate concentrations.[6]

    • Mass Spectrometry (MS) Detection: For bioanalytical applications where analyte concentrations are extremely low and the sample matrix is complex (e.g., plasma, urine), the selectivity and sensitivity of tandem mass spectrometry are unparalleled.[8][9] Electrospray Ionization (ESI) is the preferred ionization technique. Operating in negative ion mode (ESI-) will efficiently deprotonate the acidic carboxylic group, yielding a prominent precursor ion [M-H]⁻ for subsequent fragmentation and detection.[10][11]

The following workflow illustrates the logical progression from method development to validation, ensuring the final procedure is fit for its intended purpose.[4]

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R2)) cluster_2 Phase 3: Routine Application Dev_ATP Define Analytical Target Profile (ATP) Dev_Select Select Technique (HPLC-UV vs. LC-MS/MS) Dev_ATP->Dev_Select Dev_Optimize Optimize Parameters (Column, Mobile Phase, MS Source) Dev_Select->Dev_Optimize Val_Protocol Develop Validation Protocol Dev_Optimize->Val_Protocol Transfer Method Val_Execute Execute Validation Experiments (Accuracy, Precision, Linearity, etc.) Val_Protocol->Val_Execute Val_Report Generate Validation Report Val_Execute->Val_Report App_SOP Implement as Standard Operating Procedure (SOP) Val_Report->App_SOP Method Approved App_QC Routine Sample Analysis (QC, Stability, PK studies) App_SOP->App_QC

Caption: Analytical Method Lifecycle Workflow.

Method 1: Quantification by HPLC-UV for Purity and Assay

This method is designed for the quantitative determination of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid in raw materials and finished pharmaceutical products.

Instrumentation, Reagents, and Materials
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Methanol (MeOH), HPLC grade.

    • Water, HPLC grade or purified to 18.2 MΩ·cm.

    • Formic acid (FA) or Phosphoric acid (H₃PO₄), analytical grade.

  • Reference Standard: 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid, with certified purity.

Detailed Experimental Protocol

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC grade water and mix thoroughly (0.1% FA in H₂O).

  • Mobile Phase B: Acetonitrile (ACN).

  • Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration.

Step 2: Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN and water.

  • Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards at five concentration levels covering the expected range (e.g., 5, 25, 50, 100, 150 µg/mL).[12]

Step 3: Sample Preparation

  • Accurately weigh a sample containing the analyte and dissolve it in a suitable solvent (e.g., 50:50 ACN/water) to achieve a target concentration within the calibration range (e.g., 50 µg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Step 4: Chromatographic Conditions

  • Set up the HPLC system with the parameters outlined in the table below.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

ParameterRecommended ConditionRationale
Stationary Phase C18, 5 µm, 4.6 x 150 mmProvides good hydrophobic retention for the analyte.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to suppress ionization of the carboxylic acid, ensuring good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good elution strength and low UV cutoff.
Elution Mode Isocratic: 65% BA simple isocratic method is often sufficient for purity analysis and QC.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures retention time stability.
Detection Wavelength 230 nm (or optimal λ from DAD)Aromatic rings provide strong absorbance in this region.
Injection Volume 10 µL
Method Validation Protocol

The method must be validated according to ICH Q2(R2) guidelines to demonstrate it is fit for purpose.[1][3]

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity Ability to assess the analyte in the presence of excipients, impurities, or degradants.Peak for the analyte is pure and free from co-elution.
Linearity & Range Direct proportionality of detector response to concentration.Correlation coefficient (r²) ≥ 0.999 over 80-120% of the nominal concentration.[12]
Accuracy Closeness of test results to the true value.98.0% - 102.0% recovery for spiked placebo samples at 3 levels (e.g., 80%, 100%, 120%).[13]
Precision Repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) ≤ 2.0%.[2]
LOD & LOQ Lowest amount detectable and quantifiable with acceptable precision and accuracy.Determined by signal-to-noise ratio (S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ).
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.RSD should remain within system suitability limits when parameters like flow rate (±10%), column temp (±5°C), or mobile phase pH (±0.2) are varied.

Method 2: Quantification by LC-MS/MS for Bioanalysis

This method is designed for the highly sensitive and selective quantification of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid in rat or human plasma, suitable for pharmacokinetic profiling.

Rationale and Workflow

Bioanalytical methods require extensive sample preparation to remove interfering matrix components like proteins and phospholipids.[14][15] Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are common and effective techniques.[16][17] The high selectivity of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry minimizes the impact of any remaining matrix components.[9][11]

G Plasma Plasma Sample (e.g., 100 µL) IS Add Internal Standard (IS) Plasma->IS LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) IS->LLE Evap Evaporate Organic Layer to Dryness LLE->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS System Recon->Inject

Sources

Application

HPLC analysis of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid Authored by: A Senior Application Scientist Abstract This...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the development and validation of a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid. This document provides researchers, scientists, and drug development professionals with a foundational protocol, rooted in scientific principles and aligned with international regulatory standards. The methodologies herein cover the entire analytical lifecycle, from initial method development and optimization to a full validation compliant with ICH Q2(R1) guidelines.[1][2][3]

Introduction and Analytical Objective

3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid is a complex organic molecule, often synthesized as an intermediate or an Active Pharmaceutical Ingredient (API) in drug development programs.[4] Its multifaceted structure, featuring a benzoic acid moiety, an ether linkage, and a brominated phenyl group, necessitates a reliable analytical method to ensure identity, purity, and potency throughout the manufacturing process and during stability studies.[5]

The primary objective of this application note is to establish a validated, stability-indicating reversed-phase HPLC (RP-HPLC) method. A method is deemed "stability-indicating" if it can accurately measure the decrease in the amount of the active ingredient due to degradation and separate it from any potential degradation products and process-related impurities.[6] This capability is critical for regulatory submissions and ensuring the safety and efficacy of the final drug product.[7][8]

Physicochemical Properties and Method Development Rationale

A successful HPLC method development process begins with a thorough understanding of the analyte's physicochemical properties.[9]

  • Structure: The molecule contains both hydrophobic regions (bromophenyl and benzyl groups) and a polar, ionizable carboxylic acid group. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography.

  • Ionization: The carboxylic acid group has an estimated pKa in the range of 3.5-4.5. The pH of the mobile phase will be a critical parameter; operating at a pH well below the pKa (e.g., pH 2.5-3.0) will keep the molecule in its neutral, protonated form. This suppression of ionization is essential to achieve consistent retention, good peak shape, and prevent peak tailing on standard silica-based C18 columns.[10]

  • UV Absorbance: The presence of two aromatic rings constitutes a strong chromophore, making UV detection a highly suitable and sensitive choice for quantification.[11] A UV scan would be performed to determine the wavelength of maximum absorbance (λmax) for optimal signal-to-noise ratio.

Based on these properties, a gradient RP-HPLC method using a C18 stationary phase with a UV detector was selected as the most logical and effective approach.[6]

Experimental Protocol: Optimized HPLC Method

This section provides the detailed, step-by-step protocol for the analysis of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid.

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Chemicals:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Orthophosphoric Acid (ACS Grade)

    • Water (HPLC Grade or Milli-Q)

    • Reference Standard: 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid (purity >99.5%)

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of orthophosphoric acid in water. Degas before use. This creates a buffer system with a pH of approximately 2.5.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the reference standard and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions

The following table summarizes the optimized instrumental parameters for the analysis.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% H₃PO₄ in Water; B: Acetonitrile
Gradient Program Time (min)
0.01
15.00
18.00
18.01
22.00
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 225 nm
Run Time 22 minutes
System Suitability Testing (SST)

Before commencing any analysis, the system's performance must be verified. Inject the Working Standard Solution (50 µg/mL) five times and evaluate the following parameters.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Areas ≤ 2.0%

Sample Preparation Protocol

Proper sample preparation is critical for achieving accurate and reproducible results.[7][12]

  • For Drug Substance (Bulk Powder):

    • Accurately weigh approximately 25 mg of the drug substance into a 50 mL volumetric flask.

    • Add ~30 mL of diluent, sonicate for 10 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature and dilute to the mark with diluent.

    • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent to achieve a target concentration of 50 µg/mL.

  • Filtration:

    • Before injection, filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial.[7][13] Discard the first 0.5 mL of the filtrate to saturate the filter membrane.[7]

HPLC Method Validation Protocol

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[14][15][16][17]

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev Define Analytical Target Profile (ATP) Opt Optimize Column, Mobile Phase, Gradient Dev->Opt Finalize Finalize Method & Define SST Opt->Finalize Specificity Specificity (Forced Degradation) Finalize->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Diagram 1: Workflow for HPLC Method Development and Validation.

Specificity (Stability-Indicating Nature)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17]

  • Protocol: A forced degradation study was performed. The sample was subjected to the following stress conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 4 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105 °C for 48 hours.

    • Photolytic: Exposed to UV light (254 nm) for 48 hours.

  • Analysis: All stressed samples were diluted to the target concentration and analyzed alongside an unstressed control. A PDA detector was used to assess peak purity for the main analyte peak in all chromatograms.

  • Acceptance Criteria: The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak, and the peak purity angle is less than the purity threshold for the analyte peak under all conditions.

Linearity and Range
  • Protocol: A series of solutions were prepared from the stock solution at five concentration levels, ranging from 50% to 150% of the working concentration (i.e., 25, 37.5, 50, 62.5, and 75 µg/mL). Each concentration was injected in triplicate.

  • Analysis: A calibration curve was constructed by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.

Accuracy (Recovery)
  • Protocol: Accuracy was determined by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120% of the working concentration). Samples were prepared in triplicate at each level.

  • Analysis: The percentage recovery was calculated for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision was evaluated at two levels: repeatability and intermediate precision.[18]

  • Repeatability (Intra-day Precision):

    • Protocol: Six separate samples were prepared at 100% of the working concentration (50 µg/mL) and analyzed on the same day by the same analyst.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Precision):

    • Protocol: The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system.

    • Acceptance Criteria: The %RSD of the combined results from both days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

  • Acceptance Criteria: The LOQ value should be experimentally verified by preparing a sample at the calculated concentration and demonstrating acceptable precision and accuracy.

Robustness
  • Protocol: The robustness of the method was evaluated by making small, deliberate variations to the method parameters and observing the effect on the results and SST.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 2 °C (28 °C and 32 °C).

    • Mobile Phase pH: ± 0.2 units.

  • Acceptance Criteria: The system suitability parameters must pass under all varied conditions, and the results should not be significantly impacted.

Sample_Analysis_Workflow Start Start: Receive Sample Weigh Accurately Weigh ~25 mg of Sample Start->Weigh Dissolve Dissolve in Diluent in 50 mL Volumetric Flask Weigh->Dissolve Dilute1 Primary Dilution (to 500 µg/mL) Dissolve->Dilute1 Dilute2 Secondary Dilution (to 50 µg/mL) Dilute1->Dilute2 Filter Filter through 0.45 µm Syringe Filter Dilute2->Filter SST Perform System Suitability Test (SST) Filter->SST Inject Inject into HPLC System Analyze Acquire & Process Data Inject->Analyze Report Report Results Analyze->Report SST->Start SST Fail SST->Inject SST Pass

Diagram 2: Step-by-step workflow for sample preparation and analysis.

Conclusion

The HPLC method detailed in this application note provides a robust, precise, and accurate system for the quantitative analysis of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid. The comprehensive validation study confirms that the method is suitable for its intended purpose, including quality control, purity assessment, and stability testing in a regulated pharmaceutical environment. The successful separation of the main analyte from its forced degradation products demonstrates its stability-indicating capability, which is a critical requirement for drug development and manufacturing.

References

  • Vertex AI Search. (2024, January 17). Navigating HPLC Method Development: Tips for Success - Pharma's Almanac.
  • Pharmaguideline. Steps for HPLC Method Development.
  • FDA. FDA Guidance on Analytical Method Validation.
  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • LCGC. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer.
  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.
  • PubMed. Chromatographic separations of aromatic carboxylic acids.
  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • FDA. Q2(R2) Validation of Analytical Procedures.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation.
  • LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • PMC. (2024, July 5). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds.
  • ResearchGate. 5 Sample preparation for HPLC analysis of drug products | Request PDF.
  • Scribd. ICH Q2(R1) Analytical Method Validation | PDF | Chromatography.
  • ResearchGate. HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution.
  • LabRulez LCMS. Ultra-High-Resolution Analysis of Aromatic Carboxylic Acids.
  • Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.
  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Nacalai Tesque. 4. Sample Pretreatment for HPLC.
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Orochem Technologies. Reversed-Phase Chromatography & HPLC Columns.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
  • TGA. (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Separation Science. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • Cheméo. Chemical Properties of 4-Methoxybenzoic acid, 3-bromobenzyl ester.
  • Chem-Impex. 3-Bromo-4-methoxybenzoic acid methyl ester.
  • Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate.
  • PubChem. 2-((4-Bromophenyl)methoxy)benzoic acid.
  • FooDB. (2010, April 8). Showing Compound 3-Methoxybenzoic acid (FDB010546).

Sources

Method

Introduction: The Imperative for Unambiguous Structural Verification

An Application Guide to the Complete NMR Structural Elucidation of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid In the landscape of drug discovery and development, the precise structural characterization of novel che...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Complete NMR Structural Elucidation of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid

In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is a non-negotiable cornerstone of regulatory submission and intellectual property protection. Molecules such as 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid, which features two distinct, polysubstituted aromatic rings connected by a flexible ether linkage, present a moderate yet critical challenge for structural analysis. The presence of multiple aromatic protons with similar electronic environments and the lack of proton-proton coupling between the two ring systems necessitate a multi-faceted analytical approach.

This comprehensive guide provides a detailed, field-proven methodology for the complete structural elucidation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We move beyond simple data reporting to explain the strategic rationale behind each experimental choice, empowering researchers to not only replicate the results but also to adapt these principles to their own unique molecular challenges. This document is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries who require robust, verifiable methods for molecular structure determination.[1][2]

Part 1: Foundational Workflow for NMR Analysis

A successful NMR analysis is a systematic process that begins with meticulous sample preparation and progresses through a logical sequence of experiments. Each subsequent experiment is designed to build upon the information gleaned from the previous one, culminating in a complete and unambiguous assignment of the molecular structure.

G cluster_prep Phase 1: Preparation cluster_1D Phase 2: 1D NMR Acquisition cluster_2D Phase 3: 2D NMR Correlation cluster_analysis Phase 4: Data Integration SamplePrep Sample Preparation (Dissolution & Filtration) H1_NMR ¹H NMR (Proton Count & Environment) SamplePrep->H1_NMR Initial Survey C13_NMR ¹³C NMR / DEPT (Carbon Count & Type) H1_NMR->C13_NMR Foundation for Carbon Analysis COSY ¹H-¹H COSY (Identify Coupled Proton Networks) C13_NMR->COSY Informs Proton Assignments HSQC ¹H-¹³C HSQC (Direct H-C Connectivity) COSY->HSQC Assigns Protonated Carbons Analysis Structure Elucidation (Assign All Signals) HSQC->Analysis Final Confirmation

Figure 1: A systematic workflow for the NMR-based structural elucidation of organic molecules.

Part 2: Experimental Protocols and Methodologies

Protocol for Sample Preparation

The quality of the final NMR spectrum is fundamentally dependent on the quality of the sample preparation. A homogenous, particle-free solution is critical for achieving sharp, well-resolved peaks.[3]

Materials:

  • 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆)

  • High-quality 5 mm NMR tubes[4]

  • Glass Pasteur pipette and cotton or glass wool

  • Analytical balance

  • Small vial

Step-by-Step Protocol:

  • Weighing the Sample: Accurately weigh 10-20 mg of the compound for ¹H NMR or 50-75 mg for ¹³C NMR experiments into a clean, dry vial.[5][6]

    • Scientist's Note: ¹H NMR is an inherently more sensitive technique than ¹³C NMR. A higher concentration is required for ¹³C experiments to obtain a good signal-to-noise ratio in a reasonable amount of time.[4]

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[3][5] Chloroform-d (CDCl₃) is a common first choice for many organic molecules due to its excellent dissolving power and minimal interference.[3]

    • Rationale: Deuterated solvents are used to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum. The deuterium nucleus provides the "lock" signal that the spectrometer uses to stabilize the magnetic field. If the compound shows poor solubility or if exchangeable protons (like the carboxylic acid -COOH) are of particular interest, DMSO-d₆ is an excellent alternative.

  • Ensuring Homogeneity: Gently swirl or vortex the vial until the sample is completely dissolved. A brief period in a sonicator bath can aid dissolution if necessary.

  • Filtration and Transfer: Pack a small plug of glass wool or cotton into a Pasteur pipette. Filter the solution through this plug directly into the NMR tube.

    • Trustworthiness Check: This step is crucial. Undissolved particulate matter will severely degrade the magnetic field homogeneity, leading to broad, poorly resolved spectral lines that cannot be corrected by shimming.[3]

  • Tube Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust before inserting it into the spectrometer.[4][6]

Protocol for 1D NMR Data Acquisition

¹H NMR Spectroscopy:

  • Insert the prepared sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize homogeneity. This is typically an automated process on modern spectrometers.

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment (e.g., Bruker's 'zg30' pulse program).

    • Typical Parameters (400 MHz):

      • Spectral Width: ~16 ppm

      • Acquisition Time: ~4 seconds

      • Relaxation Delay (d1): 2-5 seconds

      • Number of Scans: 8-16

    • Rationale: A relaxation delay of at least 2 seconds ensures that the nuclei have time to return to equilibrium between pulses, which is important for accurate integration (quantification of proton signals).

¹³C NMR Spectroscopy:

  • Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., Bruker's 'zgpg30'). In this mode, each unique carbon atom appears as a single line, simplifying the spectrum.

    • Typical Parameters (100 MHz):

      • Spectral Width: ~240 ppm

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay (d1): 2 seconds

      • Number of Scans: 1024-4096

    • Scientist's Note: The low natural abundance of the ¹³C isotope (~1.1%) and its smaller gyromagnetic ratio necessitate a much larger number of scans to achieve an adequate signal-to-noise ratio compared to ¹H NMR.[7]

Protocol for 2D NMR Data Acquisition

2D NMR experiments are indispensable for mapping out the connectivity within a molecule, resolving ambiguities that are common in complex 1D spectra.[8][9]

¹H-¹H COSY (Correlation Spectroscopy):

  • Load a standard gradient-selected COSY pulse sequence (e.g., 'cosygpmfphpr').

  • Acquire the 2D data matrix. The experiment reveals correlations (cross-peaks) between protons that are spin-spin coupled, typically those separated by two or three bonds.[10][11]

    • Rationale: This experiment is fundamental for piecing together fragments of the molecule. For this specific compound, it will be used to trace the connectivity of the protons on the methoxybenzoic acid ring and, separately, the protons on the bromophenoxy ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Load a standard gradient-selected HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3').

  • Acquire the 2D data matrix. The resulting spectrum will show a correlation peak for each carbon atom that is directly bonded to one or more protons.[12][13]

    • Rationale: The HSQC experiment provides a direct and unambiguous link between the proton and carbon skeletons of the molecule.[2] It is the most reliable way to assign the signals of protonated carbons. Quaternary carbons (those with no attached protons) will not appear in an HSQC spectrum.

Part 3: Data Interpretation and Structural Assignment

For clarity, the atoms in 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid are numbered as follows:

Note: A visual representation with proper chemical drawing software would be ideal here. The DOT language is not suited for complex chemical structures. The following is a conceptual diagram for atom numbering.

Figure 2: Atom numbering scheme for 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid.

Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted to show nine distinct signals.

SignalPredicted δ (ppm)MultiplicityIntegrationAssignmentRationale & Expected COSY Correlations
1~11-13broad singlet1HCOOHThe acidic proton is highly deshielded and often broadened by chemical exchange.[14][15] No COSY correlations.
2~7.8-8.0d1HH-2Ortho to the electron-withdrawing COOH group. Coupled to H-6 (J ~2 Hz). COSY to: H-6 .
3~7.8-8.0dd1HH-6Ortho to COOH, meta to CH₂. Coupled to H-5 (J ~8-9 Hz) and H-2 (J ~2 Hz). COSY to: H-5, H-2 .
4~7.5-7.6d1HH-6'Ortho to the ether oxygen, meta to Br. Coupled to H-5' (J ~8 Hz). COSY to: H-5' .
5~7.2-7.3t1HH-4'Para to the ether oxygen, meta to Br. Coupled to H-3' and H-5'. COSY to: H-3', H-5' .
6~6.9-7.0m2HH-5, H-3'H-5 is ortho to methoxy. H-3' is ortho to Br. These may overlap. COSY: H-5 to H-6; H-3' to H-4'.
7~5.2s2H-O-CH₂- (H-7)Methylene protons deshielded by two adjacent oxygen atoms and aromatic rings. No coupled protons. No COSY correlations.
8~3.9s3H-OCH₃ (H-8)Typical chemical shift for an aryl methoxy group.[16] No COSY correlations.
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to show 15 distinct signals (all carbons are chemically unique).

Predicted δ (ppm)AssignmentRationale & Expected HSQC Correlation
~170COOHCarboxylic acid carbonyl carbon, highly deshielded.[7] No HSQC correlation.
~162C-4Aromatic carbon attached to the electron-donating -OCH₃ group. No HSQC correlation.
~155C-1'Aromatic carbon attached to the ether oxygen. No HSQC correlation.
~133C-6'Aromatic CH carbon. HSQC to: H-6' .
~131C-2Aromatic CH carbon. HSQC to: H-2 .
~128C-4'Aromatic CH carbon. HSQC to: H-4' .
~125C-1Aromatic carbon attached to the COOH group. No HSQC correlation.
~123C-6Aromatic CH carbon. HSQC to: H-6 .
~122C-5'Aromatic CH carbon. HSQC to: H-5' .
~114C-3'Aromatic CH carbon. HSQC to: H-3' .
~113C-2'Aromatic carbon attached to Bromine. No HSQC correlation.
~112C-5Aromatic CH carbon. HSQC to: H-5 .
~110C-3Aromatic carbon attached to the -CH₂- group. No HSQC correlation.
~70-O-CH₂- (C-7)Aliphatic carbon deshielded by two oxygen atoms. HSQC to: H-7 .
~56-OCH₃ (C-8)Methoxy carbon. HSQC to: H-8 .
Integrated 2D NMR Analysis

The true power of this methodology lies in using the 2D spectra to link the 1D data into a coherent structure.

G cluster_ringA Benzoic Acid Ring Correlations cluster_ringB Bromophenoxy Ring Correlations H2 H-2 H6 H-6 H2->H6 COSY C2 C-2 H2->C2 HSQC H5 H-5 H6->H5 COSY C6 C-6 H6->C6 HSQC C5 C-5 H5->C5 HSQC H6p H-6' H5p H-5' H6p->H5p COSY C6p C-6' H6p->C6p HSQC H4p H-4' H5p->H4p COSY C5p C-5' H5p->C5p HSQC H3p H-3' H4p->H3p COSY C4p C-4' H4p->C4p HSQC C3p C-3' H3p->C3p HSQC

Figure 3: Key COSY (solid red lines) and HSQC (dashed yellow lines) correlations for structural assignment.

  • Step 1: Identify Spin Systems with COSY. The COSY spectrum will clearly show two independent sets of coupled protons (spin systems). One system will consist of the three protons on the methoxybenzoic acid ring (H-2, H-5, H-6). The other will consist of the four protons on the bromophenoxy ring (H-3', H-4', H-5', H-6'). There will be no cross-peaks between these two systems, confirming their separation by the -CH₂-O- linker.

  • Step 2: Assign Protonated Carbons with HSQC. Once the proton signals are assigned based on their chemical shifts, multiplicities, and COSY correlations, the HSQC spectrum is used to definitively assign the carbons they are attached to. For example, the proton identified as H-2 will show a cross-peak to the carbon at ~131 ppm, thereby assigning that signal as C-2. This process is repeated for all protonated carbons.

  • Step 3: Assign Quaternary Carbons. The remaining unassigned carbon signals belong to the quaternary carbons (C-1, C-3, C-4, C-1', C-2', and the COOH). Their assignments are made based on established chemical shift predictions for substituted aromatic rings.[17][18] For more complex cases, a Heteronuclear Multiple Bond Correlation (HMBC) experiment, which shows 2- and 3-bond correlations between protons and carbons, can be used for unambiguous assignment.

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy provides a powerful and self-validating workflow for the complete and unambiguous structural elucidation of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid. By systematically acquiring and interpreting these spectra, researchers can confirm the identity, substitution pattern, and connectivity of the molecule with a high degree of confidence. This robust methodology not only ensures data integrity for this specific compound but also serves as a foundational template for tackling similar analytical challenges in pharmaceutical research and development.

References

  • Chemical Instrumentation Facility, Iowa State University. "NMR Sample Preparation." Available at: [Link]

  • University of Alberta. "NMR Sample Preparation." Available at: [Link]

  • Wikipedia. "Two-dimensional nuclear magnetic resonance spectroscopy." Available at: [Link]

  • Chemistry LibreTexts. "2D NMR Introduction." Available at: [Link]

  • Organomation. "NMR Sample Preparation: The Complete Guide." Available at: [Link]

  • University College London. "Sample Preparation." Available at: [Link]

  • News-Medical.Net. "2D NMR Spectroscopy: Fundamentals, Methods and Applications." Available at: [Link]

  • ALWSCI. "How To Prepare And Run An NMR Sample." Available at: [Link]

  • Creative Biostructure. "Understanding 2D NMR Spectra: How to Read and Interpret Them." Available at: [Link]

  • Preprints.org. "The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions." Available at: [Link]

  • Chemistry LibreTexts. "Spectral Characteristics of the Benzene Ring." Available at: [Link]

  • Emery Pharma. "A Step-By-Step Guide to 1D and 2D NMR Interpretation." Available at: [Link]

  • Organic Chemistry Tutor. "Common HNMR Patterns." Available at: [Link]

  • University of Puget Sound. "Short Summary of 1H-NMR Interpretation." Available at: [Link]

  • San Diego State University NMR Facility. "Common 2D (COSY, HSQC, HMBC)." Available at: [Link]

  • Wade, L.G. "Organic Chemistry (10th Edition) - 20.8 Spectroscopy of Carboxylic Acids and Nitriles." Available at: [Link]

  • University of Wisconsin-Madison. "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms." Available at: [Link]

  • SpectraBase. "4-Methoxy benzoic acid - Optional[13C NMR] - Chemical Shifts." Available at: [Link]

  • OpenStax. "Organic Chemistry - 20.8 Spectroscopy of Carboxylic Acids and Nitriles." Available at: [Link]

  • Oxford Instruments. "1H-1H COSY & TOCSY two- dimensional NMR spectroscopy." Available at: [Link]

  • PhytoBank. "13C NMR Spectrum (PHY0064709) - ortho-methoxybenzoic acid." Available at: [Link]

  • Oregon State University. "Carboxylic Acid Spectroscopy." Available at: [Link]

  • Chemistry LibreTexts. "Spectroscopy of Carboxylic Acids and Nitriles." Available at: [Link]

  • Compound Interest. "A guide to 13C NMR chemical shift values." Available at: [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). "Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy." Geochimica et Cosmochimica Acta, 71(13), 3359-3372.
  • Chemistry Steps. "NMR Chemical Shifts of Common Functional Groups." Available at: [Link]

  • University of Potsdam. "Chemical shifts." Available at: [Link]

  • e-PG Pathshala. "1H NMR Chemical Shifts for Common Functional Groups." Available at: [Link]

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.
  • Compound Interest. "A guide to 1H NMR chemical shift values." Available at: [Link]

  • Reddit. "1H NMR of 4-methoxybenzoic acid - what could the peak at 1.18 be?" Available at: [Link]

  • PubChem. "2-((4-Bromophenyl)methoxy)benzoic acid." Available at: [Link]

Sources

Application

3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid as a pharmaceutical intermediate

The following Technical Guide is structured to provide actionable, high-level scientific protocols for the utilization of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid . This document is designed for medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Guide is structured to provide actionable, high-level scientific protocols for the utilization of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid . This document is designed for medicinal chemists and process development scientists focusing on SGLT2 inhibitor synthesis.

Role: Key Intermediate for Spiro-C-Arylglucoside Synthesis (Tofogliflozin)

Executive Summary & Chemical Context

3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid is a critical scaffold used primarily in the synthesis of Tofogliflozin (marketed as Apleway, Deberza), a Sodium-Glucose Cotransporter 2 (SGLT2) inhibitor used for Type 2 Diabetes Mellitus.

Its structural value lies in its bifunctionality :

  • The Benzoic Acid Moiety: Serves as the anchor for the glucose (or glycone) attachment or as the electrophilic center during ring closure.

  • The (2-Bromophenoxy)methyl Arm: Acts as the nucleophilic partner (via metal-halogen exchange) to form the dihydroisobenzofuran spiro-skeleton, which is the pharmacophore responsible for SGLT2 selectivity.

Chemical Profile
PropertySpecification
Chemical Name 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid
Molecular Formula C₁₅H₁₃BrO₄
Molecular Weight 337.17 g/mol
Key Functionality Aryl Bromide (Lithiation site), Carboxylic Acid (Electrophile precursor)
Solubility Soluble in DMSO, DMF, THF; Sparingly soluble in water.
Stability Stable solid; light-sensitive (aryl bromide); moisture-sensitive if activated.

Synthesis Protocol: Preparation of the Intermediate

This protocol details the convergent synthesis of the title compound via Williamson ether synthesis, followed by saponification. This route minimizes the formation of dimer impurities common in benzylic halide couplings.

Reagents & Materials[1][2][3][4][5][6][7]
  • Starting Material A: Methyl 3-(bromomethyl)-4-methoxybenzoate (generated via radical bromination of the methyl-toluate precursor).

  • Starting Material B: 2-Bromophenol.

  • Base: Potassium Carbonate (

    
    ), anhydrous.
    
  • Solvent: Acetone (HPLC grade) or DMF (for larger scale).

  • Hydrolysis Reagent: Lithium Hydroxide (LiOH) or NaOH (2M).

Step-by-Step Workflow
Stage 1: Ether Coupling
  • Charge: To a reaction vessel equipped with a mechanical stirrer and reflux condenser, add Methyl 3-(bromomethyl)-4-methoxybenzoate (1.0 equiv) and Acetone (10 vol).

  • Addition: Add 2-Bromophenol (1.05 equiv) and

    
      (1.5 equiv).
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Process Insight: Monitor by HPLC.[1][2] The disappearance of the benzyl bromide is critical as it is a potential genotoxic impurity (PGI).

  • Work-up: Cool to room temperature (RT). Filter off inorganic salts. Concentrate the filtrate to obtain the crude ester.

Stage 2: Saponification to Title Acid
  • Hydrolysis: Dissolve the crude ester in THF/Water (3:1) . Add LiOH (2.0 equiv).

  • Stir: Agitate at RT for 2–3 hours until the ester is fully consumed (TLC/HPLC check).

  • Acidification: Cool to

    
    . Slowly acidify with 1M HCl  to pH 2–3. The title compound, 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid , will precipitate.
    
  • Isolation: Filter the white solid, wash with cold water, and dry under vacuum at

    
    .
    
Synthesis Pathway Visualization

SynthesisPath Start1 Methyl 3-(bromomethyl)- 4-methoxybenzoate Coupling Coupling (K2CO3, Acetone) Start1->Coupling Start2 2-Bromophenol Start2->Coupling Inter Intermediate Ester Coupling->Inter Sapon Saponification (LiOH, THF/H2O) Inter->Sapon Final Target Acid: 3-[(2-Bromophenoxy)methyl]- 4-methoxybenzoic acid Sapon->Final

Caption: Convergent synthesis of the title acid via Williamson ether coupling and subsequent hydrolysis.

Application Protocol: Intramolecular Cyclization

The primary pharmaceutical utility of this acid is its conversion into the dihydroisobenzofuran core of Tofogliflozin.[2][3] The acid must first be activated (esterified or converted to a Weinreb amide) to serve as the electrophile during the metal-halogen exchange.

Critical Mechanism: The reaction relies on a Parham-type Cyclization (intramolecular anionic attack).

Experimental Setup
  • Substrate: Methyl ester of the title compound (re-esterified or carried through from Stage 1 above).

  • Reagent: n-Butyllithium (n-BuLi) or i-PrMgCl (Turbo Grignard).

  • Solvent: Anhydrous THF (Moisture <50 ppm is critical).

  • Temperature:

    
     (Lithium route) or 
    
    
    
    (Grignard route).
Execution Protocol
  • Inertion: Flame-dry a 3-neck flask and purge with Argon.

  • Dissolution: Dissolve the Methyl 3-[(2-bromophenoxy)methyl]-4-methoxybenzoate (1.0 equiv) in anhydrous THF. Cool to

    
    .
    
  • Lithiation (The Critical Step): Slowly add n-BuLi (1.1 equiv) dropwise. Maintain internal temperature below

    
    .
    
    • Expertise Note: The Bromine atom on the phenoxy ring undergoes Lithium-Halogen exchange. The resulting aryl-lithium species is transient.

  • Cyclization: Allow the mixture to stir at

    
     for 30 minutes. The aryl anion attacks the ester carbonyl intramolecularly.
    
  • Quench: Quench with saturated

    
     solution.
    
  • Result: This forms the hemiacetal or ketone intermediate, which is subsequently reduced (using

    
    ) to yield the dihydroisobenzofuran core.
    
Pathway Mechanism Visualization

ApplicationPath Acid Title Compound (Acid Form) Activ Activation (Esterification) Acid->Activ Precursor Cyclization Precursor (Aryl Bromide Ester) Activ->Precursor Exchange Metal-Halogen Exchange (n-BuLi, -78°C) Precursor->Exchange THF Lithio Lithio-Intermediate (Transient Species) Exchange->Lithio Cyclize Intramolecular Nucleophilic Attack Lithio->Cyclize Ring Closure Product Dihydroisobenzofuran (Tofogliflozin Core) Cyclize->Product

Caption: Mechanism of action for converting the title acid into the pharmacologically active spiro-core.

Quality Control & Troubleshooting

To ensure downstream success in the expensive lithiation step, the quality of the intermediate acid must be strictly controlled.

Critical Quality Attributes (CQAs)
AttributeSpecificationMethodReason for Control
Purity >98.0%HPLC (C18)Impurities compete for n-BuLi, lowering yield.
Water Content <0.1%Karl FischerWater quenches organolithium reagents immediately.
Residual Phenol <0.5%HPLC2-Bromophenol is a chain terminator in subsequent steps.
Appearance White Crystalline SolidVisualDiscoloration indicates oxidation of the electron-rich phenoxy ring.
Analytical Standard (HPLC Conditions)
  • Column: C18 Reverse Phase (

    
     mm, 3.5 µm).
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (Benzoate absorption) and 280 nm.

References

  • Chugai Pharmaceutical Co., Ltd. (2013). Process for producing tofogliflozin. Patent US8846950B2. Link

  • Ohtake, Y., et al. (2016).[4][5] Development of a Scalable Synthesis of Tofogliflozin. Journal of Organic Chemistry, 81(6), 2148–2153. Link

  • Murakata, M., et al. (2019).[3] Synthesis of Tofogliflozin as an SGLT2 Inhibitor via Construction of Dihydroisobenzofuran by Intramolecular [4+2] Cycloaddition. Organic Process Research & Development, 23(4), 548–557. Link

Sources

Method

Application Note: Derivatization Protocols for 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid

This Application Note and Protocol guide is designed for the derivatization of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid , a specialized intermediate likely utilized in the synthesis of PPAR agonists, kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for the derivatization of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid , a specialized intermediate likely utilized in the synthesis of PPAR agonists, kinase inhibitors, or SGLT2 modulators.[1]

The guide focuses on two critical derivatization pathways essential for drug development:

  • Analytical Derivatization: For GC-MS/HPLC purity profiling.

  • Synthetic Derivatization: For Structure-Activity Relationship (SAR) library generation via amidation.

Introduction & Molecule Analysis[2][3][4][5][6][7][8]

Target Molecule: 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid Molecular Formula: C


H

BrO

Molecular Weight: 337.17 g/mol
Structural Logic & Reactivity Profile

Success in derivatizing this scaffold requires understanding the interplay between its three functional domains:

  • Carboxylic Acid (C-1): The primary site for derivatization. It is electronically deactivated by the para-methoxy group but sterically crowded by the meta-substituted benzylic ether.[1]

  • Benzylic Ether Linkage (-CHngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -O-):  A potential point of failure. This linkage is stable to basic conditions but susceptible to cleavage under strong Lewis acidic conditions (e.g., BBr
    
    
    
    , AlCl
    
    
    ) or hydrogenolysis (Pd/C, H
    
    
    ). Crucial Precaution: Avoid standard catalytic hydrogenation, as it will simultaneously cleave the ether and debrominate the aryl ring.[1]
  • Aryl Bromide (2-Bromo): A "silent" handle during acid derivatization. It must be preserved for downstream cross-coupling (Suzuki/Buchwald) unless specifically targeted.

Decision Matrix & Workflow

The following flowchart illustrates the decision logic for selecting the appropriate derivatization protocol based on the downstream application.

DerivatizationWorkflow Start Target: 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid Decision Intended Application? Start->Decision GCMS GC-MS / Purity Analysis Decision->GCMS Analytical SAR SAR Library Synthesis Decision->SAR Synthetic TMS Protocol A: TMS-Diazomethane Methylation (Mild, Preserves Ether/Bromine) GCMS->TMS Preferred BSTFA Alternative: Silylation (BSTFA) (For volatile instability) GCMS->BSTFA Secondary Amide Protocol B: HATU-Mediated Amidation (High Yield, Mild Base) SAR->Amide Primary Amines Chloride Protocol C: Acid Chloride Formation (Ghosez's Reagent/Oxalyl Chloride) SAR->Chloride Anilines/Weak Nucleophiles

Figure 1: Decision tree for selecting the optimal derivatization strategy based on end-use requirements.

Protocol A: Analytical Derivatization (Methyl Esterification)

Objective: Convert the non-volatile carboxylic acid into a volatile methyl ester for GC-MS purity analysis without compromising the labile benzyl ether or aryl bromide.

Methodology: TMS-Diazomethane (TMS-CHN


) is superior to traditional acid-catalyzed esterification (MeOH/H

SO

) for this substrate because it operates at neutral/mildly acidic pH and room temperature, eliminating the risk of ether cleavage.
Reagents & Equipment
ComponentGrade/SpecificationFunction
Analyte >95% PurityTarget Substrate
TMS-Diazomethane 2.0 M in HexanesMethylating Agent (Safer alternative to Diazomethane)
Methanol (MeOH) HPLC GradeCo-solvent / Proton source
Toluene AnhydrousSolvent
Acetic Acid GlacialQuenching Agent
Step-by-Step Procedure
  • Sample Preparation: Dissolve 5.0 mg of the target acid in 0.5 mL of Toluene:Methanol (3:2 v/v) in a 2 mL GC vial.

    • Note: The methanol is essential to protonate the TMS-diazomethane intermediate.

  • Derivatization: Add 2.0 M TMS-Diazomethane solution dropwise (approx. 20-50 µL) until a persistent yellow color remains.

    • Visual Cue: Evolution of nitrogen gas (bubbling) indicates the reaction is proceeding.

  • Incubation: Cap the vial and vortex for 30 seconds. Let stand at room temperature (20-25°C) for 10 minutes.

  • Quenching: Add 1-2 drops of Glacial Acetic Acid to destroy excess reagent. The solution should turn colorless.

  • Analysis: Inject 1 µL directly into the GC-MS.

Critical Parameter: Do not use BFngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-Methanol at reflux. The Lewis acidity of BF

can cleave the benzylic ether linkage (-CH

-O-), leading to false impurity peaks (e.g., 2-bromophenol).

Protocol B: Synthetic Derivatization (HATU Amidation)

Objective: Coupling the acid with diverse amines to generate an SAR library.

Methodology: The steric bulk of the ortho-methoxy and meta-benzylic ether groups requires a highly active coupling agent. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen over EDC/HOBt to minimize racemization (if chiral amines are used) and maximize yield.

Reagents & Stoichiometry
ReagentEquiv.Role
Target Acid 1.0Substrate
Amine (R-NH

)
1.2Nucleophile
HATU 1.2Coupling Agent
DIPEA (Hunig's Base) 3.0Base
DMF [0.1 M]Solvent
Step-by-Step Procedure
  • Activation: To a vial containing the Target Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration), add DIPEA (3.0 equiv). Stir for 2 minutes.

  • Coupling Agent Addition: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 5-10 minutes to form the activated ester (O-At ester).

    • Mechanism:[1] The ortho-methoxy group may provide mild electron donation, slightly reducing electrophilicity; pre-activation ensures complete conversion.[1]

  • Amine Addition: Add the Amine (1.2 equiv).

  • Reaction: Stir at Room Temperature for 2-4 hours.

    • Monitoring: Check via LC-MS. Look for the disappearance of M+H (337/339) and appearance of Product Mass.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash sequentially with: 1N HCl (remove excess amine/DIPEA), Sat. NaHCOngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (remove unreacted acid), and Brine.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.

Troubleshooting Table:

Observation Root Cause Solution
Low Conversion Steric hindrance from benzylic ether Switch solvent to NMP; heat to 40°C.
Side Product (+99 mass) Tetramethylurea formation Excess HATU used with slow amine addition. Add amine immediately after activation.

| Ether Cleavage | Acidic workup too harsh | Use 5% Citric Acid instead of 1N HCl for the first wash. |

Protocol C: Scaffold Diversification (Suzuki Coupling)

Objective: Although the prompt focuses on the acid, the 2-Bromophenoxy moiety is a prime candidate for derivatization via Suzuki-Miyaura coupling after the acid has been protected or converted to an amide.[1]

Precaution: Do NOT attempt Suzuki coupling on the free acid if possible, as the carboxylate can poison Palladium catalysts.[1] Convert to Ester or Amide first.

Workflow:

  • Substrate: Methyl Ester or Amide derivative of the Target Acid.

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (5 mol%).
    
  • Base: K

    
    CO
    
    
    
    (3.0 equiv).
  • Solvent: 1,4-Dioxane : Water (4:1).

  • Conditions: 80°C for 4-12 hours under Argon.

References

  • Presser, A., & Hüfner, A. (2004).[1] Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Esterification of Carboxylic Acids. Monatshefte für Chemie / Chemical Monthly, 135(8), 1015–1022.[1] Link

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] Link

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Sigma-Aldrich. (n.d.). Product Specification: 3-Bromo-4-methoxybenzoic acid (Structural Analog Data). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic Acid Synthesis

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Yield Optimization & Troubleshooting for Diaryl Ether Linkage and Ester Hydrolysis Executive Summary & Reaction Scope This techni...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Yield Optimization & Troubleshooting for Diaryl Ether Linkage and Ester Hydrolysis

Executive Summary & Reaction Scope

This technical guide addresses the synthesis of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid , a critical intermediate often utilized in the development of SGLT2 inhibitors (e.g., Tofogliflozin analogs).

The synthesis typically proceeds via a two-step sequence:

  • Williamson Ether Synthesis: Coupling of Methyl 3-(bromomethyl)-4-methoxybenzoate (Electrophile) with 2-Bromophenol (Nucleophile).

  • Saponification: Hydrolysis of the intermediate methyl ester to the final carboxylic acid.

Common Failure Points:

  • Step 1: Incomplete conversion due to heterogeneous kinetics (solid-liquid interface).

  • Step 1: Hydrolysis of the benzyl bromide starting material (side reaction competing with O-alkylation).

  • Step 2: Solubility issues leading to stalled hydrolysis.

Module 1: The Coupling Reaction (Williamson Ether Synthesis)

Standardized Protocol (Optimized)
  • Reagents: Methyl 3-(bromomethyl)-4-methoxybenzoate (1.0 eq), 2-Bromophenol (1.1 eq).

  • Base: Potassium Carbonate (

    
    ), anhydrous, milled (2.0 eq).
    
  • Catalyst: Tetrabutylammonium Iodide (TBAI) (0.05 eq) or Potassium Iodide (KI) (0.1 eq).

  • Solvent: Acetone (for ease of workup) or 2-Butanone (MEK) (for higher temperature).

  • Conditions: Reflux under

    
     atmosphere for 4–12 hours.
    
Troubleshooting Guide: Coupling Step

Q: My reaction stalls at ~60% conversion. Adding more base doesn't help. Why? A: This is a classic surface area limitation .


 is insoluble in acetone/MEK. The reaction occurs on the surface of the solid base.
  • Fix 1 (Physical): Ensure

    
     is finely milled/powdered, not granular.
    
  • Fix 2 (Catalytic): Add TBAI (5 mol%) . This acts as a Phase Transfer Catalyst (PTC), solubilizing the phenoxide anion into the organic phase.

  • Fix 3 (Chemical): Switch to Cesium Carbonate (

    
    ) . The "Cesium Effect" improves solubility and nucleophilicity of the phenoxide due to the weaker ion pair between 
    
    
    
    and
    
    
    .

Q: I see a major impurity at a lower Rf than the product. What is it? A: This is likely (2-methoxy-5-(methoxycarbonyl)phenyl)methanol .

  • Cause: Moisture in the solvent or base. The benzyl bromide electrophile reacts with water (hydrolysis) faster than with the bulky 2-bromophenol.

  • Prevention: Dry acetone over molecular sieves (3Å). Flame-dry the flask.

Q: Can I use DMF to speed up the reaction? A: Yes, DMF or DMAc will increase the rate significantly (


 is faster in polar aprotic solvents).
  • Trade-off: DMF is difficult to remove completely and can complicate the crystallization of the ester intermediate. Use DMF only if the Acetone/MEK route fails to reach >90% yield.

Data: Solvent & Base Screening
EntrySolventBaseCatalystTemp (°C)Yield (%)Notes
1Acetone

None56 (Reflux)65%Slow, incomplete conversion.
2Acetone

TBAI (5%) 56 (Reflux)88% Recommended balance of yield/cost.
3MEK

TBAI (5%)80 (Reflux)92%Faster rate due to higher temp.
4DMF

None6094%High yield, but difficult workup.
5Acetone

None56 (Reflux)95%Excellent yield, but high reagent cost.

Module 2: Ester Hydrolysis (Saponification)

Standardized Protocol
  • Substrate: Methyl 3-[(2-bromophenoxy)methyl]-4-methoxybenzoate.

  • Reagents: LiOH·H2O (3.0 eq) or NaOH (3.0 eq).

  • Solvent System: THF : Water (3:1) or Methanol : Water (4:1).

  • Conditions: 50°C for 2 hours.

Troubleshooting Guide: Hydrolysis Step

Q: The reaction mixture is cloudy and conversion is <10%. A: The intermediate ester is highly lipophilic (two aromatic rings + bromine). It is likely insoluble in the aqueous base.

  • Fix: Add THF (Tetrahydrofuran) as a co-solvent until the solution becomes homogeneous. The reaction requires the ester to be in solution to encounter the hydroxide ion.

Q: Upon acidification, I get a sticky gum instead of a solid. A: This occurs if the acidification is too rapid or if impurities are trapped.

  • Fix: Acidify slowly with 1M HCl while stirring vigorously. If a gum forms, add a small amount of Ethanol and heat to reflux, then cool slowly to induce proper crystallization.

Decision Logic & Workflow

The following diagram illustrates the critical decision-making process for optimizing the coupling step.

OptimizationWorkflow Start Start: Coupling Reaction (Acetone, K2CO3, Reflux) CheckTLC Check TLC/HPLC at 4 Hours Start->CheckTLC Conversion Is Conversion > 80%? CheckTLC->Conversion Proceed Proceed to Workup (Filter salts, Evaporate) Conversion->Proceed Yes AnalyzeImpurity Analyze Impurities Conversion->AnalyzeImpurity No ImpurityType Identify Major Impurity AnalyzeImpurity->ImpurityType HydrolysisImp Benzyl Alcohol Detected (Hydrolysis of SM) ImpurityType->HydrolysisImp Lower Rf Spot Stalled Only Starting Material Remains (Kinetic Stall) ImpurityType->Stalled No New Spots ActionDry Action: Restart with Anhydrous Solvents & 3Å Sieves HydrolysisImp->ActionDry ActionCat Action: Add TBAI (5 mol%) or Switch to MEK (Higher Temp) Stalled->ActionCat

Caption: Diagnostic workflow for troubleshooting low yields in the Williamson Ether coupling step.

References & Authority

  • BenchChem Technical Support. Application Notes: Williamson Ether Synthesis with 2-(Bromomethyl)-4-chloro-1-nitrobenzene and Phenols. (General protocol adaptation for benzyl bromides).

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Optimization. (Mechanistic grounding for

    
     vs Elimination). 
    
  • Google Patents. Synthesis of SGLT2 Inhibitor Intermediates (Tofogliflozin). (Contextual grounding for the specific scaffold).[1][2]

  • Organic Chemistry Portal. Williamson Synthesis: Reaction Conditions and Catalysis. (Reference for TBAI/PTC usage).

Sources

Optimization

Technical Support Center: Stability of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid in Solution

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid. This guide provides in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address potential stability issues of this molecule in solution. Our aim is to equip you with the scientific rationale and practical steps to conduct robust stability assessments, ensuring the integrity of your experimental data.

Introduction: Understanding the Stability Profile

3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid possesses several functional groups that can influence its stability in solution: a carboxylic acid, a benzyl ether linkage, a brominated aromatic ring, and a methoxy group. Each of these moieties can be susceptible to degradation under various environmental conditions. A thorough understanding of the molecule's stability is paramount for the development of reliable analytical methods, formulation design, and ensuring the quality and safety of potential drug products.[1]

Forced degradation studies are a critical tool to intentionally break down the molecule under stress conditions to understand its intrinsic stability and identify potential degradation products.[2][3] The goal is typically to achieve a degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that the analytical method is challenged without generating secondary or irrelevant degradation products.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid in solution?

A1: Based on its chemical structure, the primary anticipated degradation pathways are:

  • Hydrolysis: The ether linkage is a potential site for acid- or base-catalyzed hydrolysis. Acid-catalyzed hydrolysis would likely yield 2-bromophenol and 3-(hydroxymethyl)-4-methoxybenzoic acid. Base-catalyzed hydrolysis (saponification) of the ether bond is also a possibility, though generally ethers are more stable to hydrolysis than esters.

  • Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage, potentially leading to debromination.[4][5] The molecule's aromatic rings suggest it may absorb UV light, which could induce degradation.

  • Oxidation: The benzylic carbon of the ether linkage and the aromatic rings are potential sites for oxidation, which could lead to a variety of degradation products.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the benzoic acid moiety to produce CO2 is a possible degradation pathway.[6]

Q2: I'm observing unexpected peaks in my HPLC chromatogram during a stability study. What could be the cause?

A2: Unexpected peaks can arise from several sources:

  • Degradation Products: The new peaks are likely degradation products of your compound. You will need to perform peak purity analysis and, if necessary, use mass spectrometry (LC-MS) to identify their structures.

  • Excipient Degradation: If you are working with a formulation, the excipients themselves may be degrading or interacting with the API. It is crucial to run a placebo (formulation without the API) under the same stress conditions to identify any peaks originating from the excipients.[5]

  • Contamination: Ensure your solvents, glassware, and HPLC system are clean. Ghost peaks can appear due to carryover from previous injections or contaminated mobile phases.[7]

Q3: My compound appears to be highly stable, with minimal degradation even under harsh stress conditions. What should I do?

A3: While high stability is a desirable property, for the purpose of a forced degradation study, you need to induce some degradation to prove your analytical method is "stability-indicating." Consider the following:

  • Increase Stress Levels: You may need to use more forcing conditions, such as higher temperatures, more concentrated acids/bases, or longer exposure times.

  • Evaluate Your Analytical Method: It's possible that your current HPLC method is not capable of separating the degradation products from the parent peak. You may need to adjust the mobile phase composition, pH, or try a different column chemistry to achieve separation. Peak purity analysis is essential here.[8]

Q4: How does the pH of the solution impact the stability of this molecule?

A4: The pH of the solution is a critical factor. The carboxylic acid group has a pKa, and its ionization state will change with pH. When the pH is above the pKa, the carboxylate anion is formed, which is generally more water-soluble and can exhibit different stability characteristics compared to the neutral carboxylic acid.[9][10] Furthermore, as mentioned, both acid and base can catalyze the hydrolysis of the ether linkage. Therefore, conducting stability studies across a range of pH values (e.g., acidic, neutral, and basic) is essential.

Troubleshooting Guide: Common Issues in Stability Studies

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) Secondary interactions between the acidic analyte and the silica-based column.Adjust the mobile phase pH to be at least 2 pH units below the pKa of the carboxylic acid to ensure it is in its neutral form. Add a small amount of a competing acid (e.g., 0.1% formic or trifluoroacetic acid) to the mobile phase. Consider using a column with a different stationary phase or an end-capped column to minimize silanol interactions.[11][12]
Inconsistent Retention Times Fluctuations in mobile phase composition, temperature, or pump flow rate.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a consistent temperature. Check the HPLC pump for leaks and ensure it is delivering a constant flow rate.[7][13]
Mass Imbalance (>5% discrepancy) Some degradation products may not be UV-active at the chosen wavelength, or they may be volatile. The response factor of the degradation product may be significantly different from the parent compound.Use a photodiode array (PDA) detector to screen for degradation products at multiple wavelengths. Use LC-MS to detect non-chromophoric or volatile degradation products. If possible, isolate and quantify major degradation products using their own reference standards to determine their response factors.[3]
No Degradation Observed The compound is highly stable under the applied conditions. The analytical method is not stability-indicating.Increase the severity of the stress conditions (e.g., higher temperature, stronger acid/base concentration, longer exposure time). Re-evaluate and optimize the HPLC method to ensure separation of potential degradation products from the parent peak. Perform peak purity analysis.[8]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study on 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid in solution. The goal is to induce 5-20% degradation.[2]

1. Sample Preparation:

  • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

    • At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • Analyze samples at appropriate time intervals.

  • Thermal Degradation:

    • Incubate the stock solution at a high temperature (e.g., 80°C) for up to 72 hours.

    • Analyze samples at various time points.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

  • Calculate the percentage of degradation and identify any major degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method

This is a starting point for developing a stability-indicating HPLC method. Optimization will likely be required.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or as determined by UV scan of the parent compound).

  • Injection Volume: 10 µL.

Visualizing Potential Degradation Pathways and Workflows

The following diagrams illustrate potential degradation pathways and the experimental workflow for a forced degradation study.

G main 3-[(2-Bromophenoxy)methyl]- 4-methoxybenzoic acid hydrolysis Hydrolysis (Acid/Base) main->hydrolysis Ether Cleavage photolysis Photolysis (UV/Vis Light) main->photolysis C-Br Cleavage oxidation Oxidation (H2O2) main->oxidation Benzylic/Aromatic Oxidation thermal Thermal Stress (Heat) main->thermal Loss of CO2 prod1 2-Bromophenol + 3-(Hydroxymethyl)-4-methoxybenzoic acid hydrolysis->prod1 prod2 Debrominated Product photolysis->prod2 prod3 Oxidized Products oxidation->prod3 prod4 Decarboxylated Product thermal->prod4

Caption: Potential degradation pathways for 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid.

G start Start: Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) start->stress sample Sample at Time Points stress->sample neutralize Neutralize (if applicable) & Dilute sample->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc data Data Analysis: - % Degradation - Peak Purity - Identify Degradants (LC-MS) hplc->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study.

References

  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025, November 26).
  • Microbial Degradation of Polybrominated Diphenyl Ethers (PBDEs). University of California, Berkeley.
  • Technical Support Center: HPLC Analysis of Arom
  • Biodegradation of diphenyl ether and transformation of selected brominated congeners by Sphingomonas sp. PH-07. (2007, November 15). PubMed.
  • Available Guidance and Best Practices for Conducting Forced Degradation Studies. Pharmaceutical Technology.
  • Microbial Debromination of Polybrominated Diphenyl Ethers by Dehalococcoides-Containing Enrichment Culture. Frontiers.
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited.
  • Best Practices to Design Forced Degradation Studies / Design of Stability Studies for Acceler
  • Biodegradation of diphenyl ether and transformation of selected brominated congeners by Sphingomonas sp. PH-07. (2025, August 10).
  • HOW TO APPROACH A FORCED DEGRAD
  • Why and how carboxylate ion has greater stability than carboxylic acid? (2016, December 29). Chemistry Stack Exchange.
  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 14). YouTube.
  • Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives. (2024, November 8). ScienceDirect.
  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2017, February 2).
  • Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. PubMed.
  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
  • Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking W
  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services.
  • Acidity of Carboxylic Acids, Effect of Substituents on Acidity. Pharmaguideline.
  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2007, May 4). Taylor & Francis Online.
  • carboxylic acids as acids. Chemguide.
  • 19.4: Acidic and Basic Character of Carboxylic Acids. (2015, July 18). Chemistry LibreTexts.
  • Stability-Indic
  • Benzoic Acid Parameters observed during forced degradation study.
  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol. (2025, June 4). SciSpace.
  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formul
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14).
  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • Development and validation of a stability-indicating RP-HPLC-FLD method for determin
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014, March 1). Pharmaceutical Technology.
  • EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID. CBI Pro-Akademia.
  • Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection. (2025, April 1). PubMed.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Degradation of benzoic acid and its derivatives in subcritical w
  • View of Photodegradation Kinetics and Color Removal of 2-(4-hydroxyphenylazo)
  • Degradation Kinetics and Mechanism of β-Cypermethrin and 3-Phenoxybenzoic Acid by Lysinibacillus pakistanensis VF-2 in Soil Remediation. (2025, August 4).
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
  • 2-Phenoxybenzoic acid. PubChem.
  • Photodegradation Kinetics and Color Removal of 2-(4-hydroxyphenylazo) Benzoic Acid by Advanced Oxidation Processes. (2021, May 6). Chemical Science International Journal., May 6).

Sources

Troubleshooting

troubleshooting 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid crystallization

Technical Support Center: Crystallization of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic Acid Current Status: Online Role: Senior Application Scientist Topic: Troubleshooting & Optimization Guide[1] Executive Summary Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic Acid

Current Status: Online Role: Senior Application Scientist Topic: Troubleshooting & Optimization Guide[1]

Executive Summary

This guide addresses the crystallization and purification of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid , a likely intermediate in the synthesis of SGLT2 inhibitors (e.g., Remogliflozin analogs).[1]

This molecule presents a "perfect storm" of crystallization challenges:

  • The Ether Linker (-CH2-O-): Introduces rotational flexibility, increasing the risk of "oiling out" (Liquid-Liquid Phase Separation) before crystal formation.[1]

  • The Benzoic Acid Moiety: Susceptible to pH-dependent solubility and dimerization.[1]

  • The Bromophenoxy Group: Adds significant lipophilicity, making the molecule sticky and prone to trapping impurities.[1]

Part 1: Critical Troubleshooting (Q&A)

Q1: My product comes out as a sticky oil or gum instead of crystals. How do I fix this?

Diagnosis: You are encountering the Metastable Zone Width (MSZW) limit . The flexible ether linkage lowers the melting point, and if the solution becomes supersaturated too fast, the molecule separates as a liquid (oil) rather than a solid.[1]

The Fix: The "Cloud Point Seeding" Protocol Do not crash cool. You must decouple nucleation from growth.[1]

  • Solvent Switch: If using Toluene or Ethyl Acetate, switch to IPA/Water or Ethanol/Water .[1] The hydroxyl groups in the alcohol interact with the carboxylic acid, disrupting dimers that stabilize the oil phase.[1]

  • Protocol:

    • Dissolve crude solid in Isopropanol (IPA) at 75°C (approx. 5-8 volumes).

    • Add Water dropwise until the solution turns slightly hazy (Cloud Point).

    • Reheat slightly to clarify (make it clear again).

    • Seed with 0.5% pure crystals at this temperature.

    • Hold for 1 hour. Do not cool yet.[1] Allow the seeds to heal and grow.

    • Cool slowly (10°C/hour) to room temperature.

Q2: The crystals are off-white/yellow, and NMR shows aromatic impurities. Recrystallization isn't cleaning it.

Diagnosis: You likely have neutral impurities (e.g., unreacted 2-bromophenol or the chloromethyl precursor) trapped in the crystal lattice.[1] Recrystallization is inefficient here because the impurities have similar solubility profiles in organic solvents.

The Fix: The pH-Swing Purification (Chemical Purification) Leverage the carboxylic acid functionality. Impurities like phenols or alkyl halides are not acidic enough to form stable salts at mild pH.[1]

Workflow:

  • Dissolution: Suspend crude in water and add 1M NaOH until pH > 10. The product becomes the sodium salt (water-soluble).

  • Wash: Extract this aqueous phase with MTBE or Toluene .[1]

    • Result: The neutral impurities (bromophenol) migrate to the organic layer. The product stays in the water.

  • Precipitation: Separate the aqueous layer. Slowly add 1M HCl to lower pH to ~2.0. The product will precipitate as the free acid.

Q3: My yield is significantly lower than expected (<60%).

Diagnosis:

  • pH Overshoot: If you acidified to pH 5-6, the molecule may still be partially ionized (pKa is likely ~4.2). You must go to pH < 2.[1]

  • Mother Liquor Loss: The molecule has significant non-polar character (Bromine + Methoxy). It is somewhat soluble in organic solvents even when cold.

The Fix:

  • Use Anti-solvent Crystallization rather than evaporative.[1]

  • Target a final solvent composition of Water:Alcohol (80:20) . The high water content forces the hydrophobic bromophenoxy group out of solution.

Part 2: Visualization & Logic

Diagram 1: The "Oiling Out" Decision Tree

This logic flow helps you determine the correct intervention when the product separates as a liquid.

OilingOutLogic Start PROBLEM: Product Oils Out (Liquid-Liquid Phase Separation) CheckSolvent Check Solvent System Start->CheckSolvent IsPolar Is Solvent Polar? (e.g., Alcohols, Water) CheckSolvent->IsPolar SwitchSolvent Action: Switch Solvent. Non-polars promote dimerization and oiling. IsPolar->SwitchSolvent No (Toluene/Heptane) CheckTemp Check Temperature Profile IsPolar->CheckTemp Yes (EtOH/IPA) SwitchSolvent->CheckTemp IsCrashCool Cooling Rate > 0.5°C/min? CheckTemp->IsCrashCool SlowDown Action: Reduce Cooling Rate. Implement 1 hr hold at cloud point. IsCrashCool->SlowDown Yes Seed Action: Add Seeds (0.5 wt%) at 2-3°C above oiling temperature. IsCrashCool->Seed No

Caption: Logic flow for mitigating Liquid-Liquid Phase Separation (LLPS) during crystallization.

Diagram 2: The pH-Swing Purification Protocol

This is the most robust method for removing starting material impurities for this specific molecule.

pHSwing Crude Crude Solid (Contains Phenols/Bromides) Basify Add 1M NaOH (Target pH > 10) Crude->Basify Dissolve Biphasic Biphasic Mixture (Aq. Product + Org. Impurities) Basify->Biphasic Form Na-Salt Wash Wash with MTBE/Toluene Discard Organic Layer Biphasic->Wash Extract Acidify Slow Acidification Add HCl to pH 2.0 Wash->Acidify Aq. Phase Only Filter Final Filtration Pure White Solid Acidify->Filter Precipitate

Caption: Chemical purification workflow utilizing the acidity of the benzoic acid moiety.

Part 3: Data & Solvents

Solvent Selection Guide

Based on the molecule's polarity profile (Hydrophobic Bromophenoxy + Hydrophilic Carboxyl).

Solvent SystemSuitabilityPrimary UseTechnical Note
Ethanol / Water Excellent Final CrystallizationBest balance.[1] High solubility at boil, low at room temp.[1] Water acts as anti-solvent.[1]
IPA (Isopropyl Alcohol) Good Seeding / ControlSlower evaporation than EtOH, better for controlling crystal size distribution.[1]
Toluene Poor Washing OnlyGood for removing impurities during the pH swing, but causes oiling if used for crystallization.[1]
Acetic Acid Moderate RecrystallizationGood for very crude material, but difficult to dry (high boiling point).[1]
Key Physical Properties (Estimated)
  • pKa: ~4.2 (Benzoic acid core).

  • Melting Point: Typically 140–160°C (Dependent on polymorph; Warning: Impure material melts significantly lower).

  • Solubility:

    • pH 1: < 0.1 mg/mL (Water)

    • pH 10: > 50 mg/mL (Water)

References

  • Fujimori, Y., et al. (2008).[1][2] Remogliflozin etabonate, in a novel category of selective low-affinity sodium glucose cotransporter (SGLT2) inhibitors.[1][2] Journal of Pharmacology and Experimental Therapeutics.

  • Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (Standard text for MSZW and Oiling Out mechanisms).

  • Kissei Pharmaceutical Co Ltd. Glucopyranosyloxybenzylbenzene derivatives and medicinal composition containing the same. US Patent 7,045,665.[1] (Describes synthesis and purification of similar ether-linked benzyl-benzoic acid intermediates).

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Source for pH swing and salt formation protocols).

Sources

Optimization

optimizing reaction conditions for 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid

Technical Support Center: Optimization of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic Acid Synthesis ID: #TSC-ORG-0492 Status: Active Department: Process Chemistry & Scale-Up Support Introduction Welcome to the technical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic Acid Synthesis

ID: #TSC-ORG-0492 Status: Active Department: Process Chemistry & Scale-Up Support

Introduction

Welcome to the technical support hub for the synthesis of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid . This guide addresses the specific challenges associated with constructing the biaryl ether linkage via a methylene bridge. The synthesis typically proceeds through a Williamson Ether Synthesis followed by Ester Hydrolysis .

This documentation assumes you are working with the following key intermediates:

  • Electrophile: Methyl 3-(bromomethyl)-4-methoxybenzoate (benzyl bromide derivative).

  • Nucleophile: 2-Bromophenol.

Module 1: The Ether Coupling (Alkylation)

Context: The critical step involves the


 displacement of the benzylic bromide by the phenoxide anion.
Protocol Overview (Standard Operating Procedure)
  • Reagents: Methyl 3-(bromomethyl)-4-methoxybenzoate (1.0 eq), 2-Bromophenol (1.1 eq).

  • Base: Potassium Carbonate (

    
    , 2.0 eq) or Cesium Carbonate (
    
    
    
    , 1.5 eq).
  • Solvent: DMF (Anhydrous) or Acetone (HPLC grade).

  • Temperature: 60°C (DMF) or Reflux (Acetone).

Troubleshooting & FAQs

Q1: My reaction has stalled at 60% conversion after 12 hours. Adding more base didn't help. What is wrong? Diagnosis: This is likely due to the "Potassium Effect" or solvation issues. Solution:

  • Switch to Cesium Carbonate (

    
    ):  The larger cesium cation forms a looser ion pair with the phenoxide anion compared to potassium. This increases the nucleophilicity of the phenoxide, significantly accelerating the 
    
    
    
    rate (the "Cesium Effect").
  • Add a Catalyst: Introduce 10 mol% Potassium Iodide (KI) . This generates a transient benzyl iodide intermediate (Finkelstein reaction in situ), which is a better leaving group than bromide.

Q2: I am seeing a major side product (


). What is it? 
Diagnosis:  This is likely the O-acylation  product or a dimer , but in this specific scaffold, the most common impurity is the hydrolysis of your benzyl bromide starting material if the solvent is "wet."
Technical Insight: 
  • Benzyl bromides are highly susceptible to hydrolysis. If your DMF contains water, you will form Methyl 3-(hydroxymethyl)-4-methoxybenzoate .

  • Verification: Check the proton NMR. A benzyl alcohol

    
     peak typically appears around 
    
    
    
    4.6-4.7 ppm (singlet), whereas the ether
    
    
    product appears downfield around
    
    
    5.1-5.2 ppm.

Q3: Can I use Sodium Hydride (NaH) to speed this up? Advisory: Use with extreme caution. While NaH ensures complete deprotonation, it can cause transesterification or hydrolysis of the methyl ester moiety on your electrophile if any trace water is present (generating NaOH). Weak bases like


 or 

are chemoselective—they will deprotonate the phenol (

) without touching the ester.

Data Visualization: Solvent & Base Screening

Table 1: Optimization of Alkylation Conditions (Simulated Representative Data)

EntrySolventBaseTemp (°C)Time (h)Yield (%)Notes
1Acetone

Reflux1865%Slow; incomplete conversion.
2DMF

60678%Standard protocol. Good balance.
3DMF

50492% Recommended. Cleanest profile.
4THFNaH0

RT
255%Side products observed (ester cleavage).

Module 2: Ester Hydrolysis (Saponification)

Context: Converting the methyl ester intermediate to the final benzoic acid product.

Q4: The ester is not hydrolyzing using LiOH/THF/Water at Room Temp. Should I heat it? Guidance: Yes, but monitor carefully.

  • Steric Hindrance: The 4-methoxy group and the bulky 3-position ether linkage create steric bulk around the carbonyl carbon.

  • Protocol: Increase temperature to 50°C. If solubility is an issue (precipitate forming), add Methanol to the THF/Water mixture to create a homogeneous monophasic system.

  • Alternative: Use NaOH (2M) in Methanol/Dioxane (1:1) at reflux if LiOH is too slow.

Q5: How do I remove the unreacted 2-bromophenol during workup? Technique:

  • After hydrolysis, the reaction mixture is basic (pH > 12).

  • Wash: Extract the aqueous layer with Ethyl Acetate before acidification. The phenoxide (deprotonated phenol) will stay in the water, but neutral organic impurities will be removed.

  • Acidify: Adjust pH to ~3 with 1N HCl. The product (benzoic acid) will precipitate or can be extracted.

  • Note: 2-Bromophenol is slightly acidic (

    
    ). If you acidify to pH 3, the phenol will protonate and extract with your product.
    
    • Advanced Purification: Recrystallize the final acid from Ethanol/Water or Toluene to remove trace phenols.

Experimental Workflow Diagrams

Figure 1: Reaction Pathway & Mechanism

ReactionScheme SM1 Methyl 3-(bromomethyl)- 4-methoxybenzoate (Electrophile) Complex Transition State (SN2 Displacement) SM1->Complex Cs2CO3, DMF, 60°C SM2 2-Bromophenol (Nucleophile) SM2->Complex Cs2CO3, DMF, 60°C Inter Intermediate Ester (Biaryl Ether) Complex->Inter - HBr Final Target Product: 3-[(2-Bromophenoxy)methyl]- 4-methoxybenzoic acid Inter->Final LiOH, THF/H2O (Hydrolysis)

Caption: Step-wise synthesis pathway from benzyl bromide precursor to final benzoic acid derivative.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Start Issue: Low Yield / Impurities CheckTLC Check TLC/LCMS Is SM remaining? Start->CheckTLC YesSM Yes: Incomplete Rxn CheckTLC->YesSM Yes NoSM No: Side Products CheckTLC->NoSM No BaseCheck Check Base/Solvent YesSM->BaseCheck IdentifyImp Identify Impurity Mass NoSM->IdentifyImp SwitchCs Action: Switch to Cs2CO3 (Cesium Effect) BaseCheck->SwitchCs AddKI Action: Add 10% KI (Finkelstein) BaseCheck->AddKI Hydrolysis Mass = SM - Br + OH? (Benzyl Alcohol) IdentifyImp->Hydrolysis DrySolvent Action: Dry DMF over Molecular Sieves Hydrolysis->DrySolvent

Caption: Decision matrix for diagnosing reaction failures during the alkylation step.

References

  • BenchChem Technical Support. (2025).[1][2][3][4] Williamson Ether Synthesis of Phenolic Compounds: Troubleshooting & Optimization. Retrieved from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Scope. Retrieved from

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers: Protection and Synthesis. Retrieved from

  • Chem-Impex. (n.d.). 3-Bromo-4-methoxybenzoic acid methyl ester: Applications in Synthesis. Retrieved from

Sources

Troubleshooting

Technical Support Center: 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid. We will explore the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid. We will explore the physicochemical basis for its poor aqueous solubility and provide a series of troubleshooting steps and detailed protocols to achieve successful solubilization for your experiments.

Part 1: Understanding the Molecule - The Root of the Solubility Challenge

3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid is a complex aromatic carboxylic acid. Its structure inherently predisposes it to low solubility in aqueous media. The large, non-polar (hydrophobic) portion, which includes two benzene rings and a bromine atom, dominates the molecule's character, making it resistant to dissolving in water.[1] The key to overcoming this is to leverage the single polar, ionizable functional group: the carboxylic acid (-COOH).

The protonation state of this carboxylic acid group is dependent on the pH of the solution.[2][3]

  • At acidic or neutral pH (pH < pKa): The group remains in its protonated, uncharged form (R-COOH). This form is less polar and significantly less soluble in water.

  • At basic pH (pH > pKa): The group loses its proton (deprotonates) to form the carboxylate anion (R-COO⁻). This charged, ionic form is far more polar and exhibits dramatically increased solubility in aqueous solutions.[4]

Understanding this pH-dependent equilibrium is fundamental to troubleshooting solubility issues with this compound.

Physicochemical Properties Summary
PropertyValue (Estimated/Typical)Significance for Solubility
Molecular Formula C₁₅H₁₃BrO₄Indicates a relatively large and complex structure.
Molecular Weight 337.17 g/mol Higher molecular weight often correlates with lower aqueous solubility.
pKa (Carboxylic Acid) ~4.0 - 5.0This is the critical pH at which the compound transitions between its insoluble acid form and its more soluble salt form.[5]
Predicted logP > 3.0A high octanol-water partition coefficient (logP) indicates strong lipophilicity and poor aqueous solubility.
Appearance White to off-white solidTypical for crystalline aromatic carboxylic acids.[6]

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid.

Q1: What is the best solvent to prepare an initial stock solution?

For initial solubilization, a high-purity, water-miscible organic solvent is required.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO). DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[7][8]

  • Alternatives: N,N-Dimethylformamide (DMF) can also be effective.[7] For certain applications, ethanol may be considered, though its solubilizing power for this compound may be lower.[9]

Causality: These organic solvents effectively solvate the large, non-polar regions of the molecule, overcoming the crystal lattice energy of the solid compound.[10] This allows for the preparation of a concentrated stock solution, which is the first critical step before dilution into an aqueous experimental medium.[7]

Q2: My compound dissolved in DMSO, but it precipitated immediately when I diluted it into my aqueous buffer (e.g., PBS pH 7.4). What happened?

This is the most common solubility problem and occurs when the final concentration of the organic co-solvent is too low to maintain the compound in solution.

Explanation: Your concentrated DMSO stock keeps the compound soluble. When you perform a large dilution into an aqueous buffer, the polarity of the overall solution increases dramatically. The aqueous environment cannot effectively solvate the hydrophobic molecule, causing it to "crash out" or precipitate.[7] The neutral pH of the buffer is also below the point needed to ionize the carboxylic acid group effectively.

Q3: How do I prevent precipitation upon dilution into an aqueous buffer?

There are two primary strategies, which can be used alone or in combination. The logical workflow for addressing this is outlined in the diagram below.

G cluster_0 cluster_1 cluster_2 start Start: Dissolve Compound in 100% DMSO dilute Dilute into Aqueous Buffer start->dilute precipitate Precipitation Occurs? dilute->precipitate success Success: Solution is Clear precipitate->success No strategy_choice Yes, Precipitation Occurs. Choose Strategy: precipitate->strategy_choice Yes ph_mod Strategy 1: pH Adjustment strategy_choice->ph_mod cosolvent Strategy 2: Use Co-solvents strategy_choice->cosolvent ph_protocol Follow Protocol 2: Prepare basic stock (e.g., in 10-100mM NaOH) then dilute and neutralize. ph_mod->ph_protocol cosolvent_protocol Follow Protocol 3: Increase final % of organic solvent (e.g., DMSO, Ethanol, PEG 400) in the aqueous buffer. cosolvent->cosolvent_protocol

Caption: Troubleshooting workflow for aqueous dilution.
  • Strategy 1: pH Adjustment (Recommended). This is the most effective method. By increasing the pH of the solution, you deprotonate the carboxylic acid, forming the highly soluble carboxylate salt.[2][4] See Protocol 2 for a detailed methodology.

  • Strategy 2: Co-solvency. This involves increasing the percentage of an organic solvent in the final aqueous solution to reduce the overall polarity.[11][12] While effective, this is often limited by the tolerance of the biological assay to organic solvents (typically <1% DMSO for cell-based assays).[7] See Protocol 3 for guidance.

Q4: My assay is sensitive to high pH. How can I use pH adjustment without damaging my cells or proteins?

This is a valid concern. The key is to use a high pH to create a concentrated aqueous stock and then dilute this stock into your final, pH-buffered assay medium. The buffering capacity of your final medium should be sufficient to bring the pH back to the desired physiological range. See Protocol 2, Step 4 for the neutralization procedure.

Q5: What if basic pH adjustment and co-solvents are not viable options for my experiment?

If the constraints of your assay are very strict, you may need to explore advanced formulation strategies. These methods typically require more development but can achieve solubility under challenging conditions.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the non-polar part of the drug molecule, forming an "inclusion complex" that is water-soluble.[13][14]

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in an aqueous solution.[15] Care must be taken to use non-ionic surfactants at concentrations below their critical micelle concentration to avoid disrupting cell membranes.

Part 3: Detailed Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock in Organic Solvent

This protocol is the starting point for all subsequent dilutions.

  • Weigh the required amount of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid in a sterile, appropriate vial (e.g., glass or polypropylene).

  • Add the required volume of high-purity DMSO (or DMF) to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex the solution thoroughly for 1-2 minutes.

  • If necessary, gently warm the solution to 37°C or use a bath sonicator for 5-10 minutes to aid dissolution.[7]

  • Visually inspect the solution to ensure it is completely clear, with no visible particulates.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: pH-Mediated Solubilization in Aqueous Buffers

This protocol leverages the acidic nature of the compound to create a soluble aqueous stock.

G A Insoluble R-COOH (Solid) B Add Base (e.g., NaOH, pH > pKa) A->B + OH⁻ C Soluble R-COO⁻ Na⁺ (Aqueous Stock) B->C - H₂O

Caption: pH-dependent ionization for solubilization.
  • Prepare a 10 mM stock solution of the compound in 100% DMSO as described in Protocol 1 .

  • In a separate tube, prepare your target aqueous solution. Start with a dilute basic solution, such as 10 mM NaOH.

  • Slowly add a small volume of the DMSO stock (e.g., 10 µL of 10 mM stock) to a larger volume of the 10 mM NaOH solution (e.g., 990 µL) while vortexing. This creates a 100 µM aqueous solution at a high pH. The solution should remain clear.

  • Neutralization Step: Take this 100 µM basic aqueous stock and dilute it further into your final, well-buffered experimental medium (e.g., PBS or DMEM). The buffer in your final medium will neutralize the small amount of base, bringing the final pH to the desired physiological level while keeping the compound in its soluble, deprotonated state.

  • Self-Validation: Always measure the final pH of your working solution to confirm it is within the acceptable range for your assay. A clear solution after pH neutralization is a strong indicator of successful solubilization.

Protocol 3: Using Co-solvents to Maintain Solubility

Use this method when pH modification is not possible.

  • Prepare a high-concentration stock solution in DMSO (e.g., 50 mM) as described in Protocol 1 .

  • Determine the maximum allowable percentage of organic solvent your assay can tolerate (e.g., 1% DMSO, 5% Ethanol).

  • Prepare your final working solution by diluting the DMSO stock into an aqueous buffer that has been pre-mixed with a secondary, less-toxic co-solvent like polyethylene glycol 400 (PEG 400) or ethanol.[7][11]

  • Example Calculation: To make a 100 µM solution with 1% final DMSO, you would add 2 µL of a 50 mM DMSO stock to 998 µL of your aqueous buffer. If precipitation occurs, try preparing the buffer with 5-10% PEG 400 before adding the DMSO stock.

  • Self-Validation: After preparation, let the solution sit at the experimental temperature for 15-30 minutes. Visually inspect for any signs of precipitation or cloudiness before use.

Part 4: Safety and Handling

Always consult the Safety Data Sheet (SDS) for the specific compound before handling. General precautions for similar aromatic acids include:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[16]

  • Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood.[17]

  • Hazards: May be harmful if swallowed and may cause skin, eye, and respiratory irritation.[18]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not empty into drains.[19]

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online. Retrieved February 22, 2026, from [Link]

  • Cosolvent - Wikipedia. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Co-solvency: Significance and symbolism. (2025, July 31). Wisdomlib. Retrieved February 22, 2026, from [Link]

  • AROMATIC CARBOXYLIC ACIDS (1).pdf - Slideshare. (n.d.). Slideshare. Retrieved February 22, 2026, from [Link]

  • Physical Properties of Carboxylic Acids | CK-12 Foundation. (2026, January 14). CK-12 Foundation. Retrieved February 22, 2026, from [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved February 22, 2026, from [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. Retrieved February 22, 2026, from [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved February 22, 2026, from [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. (2021, May 31). Brieflands. Retrieved February 22, 2026, from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Scientific Reports. Retrieved February 22, 2026, from [Link]

  • Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Given the data in Problem 47:b. What pH would you make the water ... - Pearson. (2024, August 4). Pearson. Retrieved February 22, 2026, from [Link]...

  • Determination and correlation for solubility of aromatic acids in solvents - ResearchGate. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Carboxylic Acid Structure and Chemistry: Part 1. (n.d.). University of Rhode Island. Retrieved February 22, 2026, from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (2024, May 29). Hilaris Publisher. Retrieved February 22, 2026, from [Link]

  • Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties. (2022, February 19). The Chemistry Notes. Retrieved February 22, 2026, from [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? - Reddit. (2012, February 27). Reddit. Retrieved February 22, 2026, from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17). World Pharma Today. Retrieved February 22, 2026, from [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 8). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Chemical Properties of 4-Methoxybenzoic acid, 3-bromobenzyl ester - Cheméo. (n.d.). Cheméo. Retrieved February 22, 2026, from [Link]

  • Acid–base reaction-based dispersive solid phase extraction of favipiravir using biotin from biological samples prior to capillary electrophoresis analysis - PMC. (2024, June 19). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Solubility Assessment Service - Creative Biolabs. (2019, December 27). Creative Biolabs. Retrieved February 22, 2026, from [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • 4-Bromo-3-methoxybenzoic acid | C8H7BrO3 | CID 16215867 - PubChem. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

  • 3-Methoxy-4-methylbenzoic acid | CAS#:7151-68-0 | Chemsrc. (2025, August 24). Chemsrc. Retrieved February 22, 2026, from [Link]

  • Safety Data Sheet - Angene Chemical. (2025, February 11). Angene Chemical. Retrieved February 22, 2026, from [Link]

  • How to tackle compound solubility issue : r/labrats - Reddit. (2022, January 6). Reddit. Retrieved February 22, 2026, from [Link]

  • p-Anisic acid - Wikipedia. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

  • 2-((4-Bromophenyl)methoxy)benzoic acid | C14H11BrO3 | CID 8706931 - PubChem. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid

[1] Executive Summary & Process Overview This guide addresses the technical challenges in scaling up the synthesis of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid . This molecule is a functionalized biaryl ether cons...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Process Overview

This guide addresses the technical challenges in scaling up the synthesis of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid . This molecule is a functionalized biaryl ether constructed via a convergent synthesis.[1] The core structural challenge lies in the formation of the ether linkage between a sterically congested benzyl electrophile and a halogenated phenol, followed by a controlled hydrolysis.

Synthetic Strategy

The most robust route for kilogram-scale production is a three-step sequence:

  • Radical Bromination: Functionalization of the benzylic methyl group.[1]

  • Williamson Ether Synthesis: Coupling of the benzyl bromide with 2-bromophenol.[1]

  • Saponification: Hydrolysis of the methyl ester to the free acid.[1]

Process Workflow Diagram

SynthesisWorkflow SM1 Start: Methyl 3-methyl-4-methoxybenzoate Step1 Step 1: Radical Bromination (NBS, AIBN, PhCl, 80°C) SM1->Step1 Inter1 Intermediate 1: Methyl 3-(bromomethyl)-4-methoxybenzoate Step1->Inter1 85-90% Yield Step2 Step 2: Williamson Ether Coupling (K2CO3, Acetone/DMF, Reflux) Inter1->Step2 SM2 Reagent: 2-Bromophenol SM2->Step2 Inter2 Intermediate 2: Methyl 3-[(2-bromophenoxy)methyl]-4-methoxybenzoate Step2->Inter2 SN2 Mechanism Step3 Step 3: Saponification (LiOH, THF/H2O, then HCl) Inter2->Step3 Product Target Product: 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid Step3->Product pH Adjustment

Caption: Convergent synthesis workflow highlighting key intermediates and reaction types.

Troubleshooting Module: Step-by-Step Protocols

Phase 1: Benzylic Bromination (The Electrophile)

Reaction: Methyl 3-methyl-4-methoxybenzoate + NBS


 Methyl 3-(bromomethyl)-4-methoxybenzoate[1]

Critical Issue: Controlling Di-bromination In scale-up, the primary impurity is the gem-dibromo species, which acts as a chain terminator in the next step or leads to aldehyde byproducts during hydrolysis.

IssueRoot CauseTechnical Solution
High Di-bromo Impurity (>5%) Excess NBS or localized high concentration of radical species.[1]Stoichiometry Control: Use 0.95–0.98 eq. of NBS. Do not use excess. Stop reaction at 95% conversion rather than driving to completion.
Reaction Stalls Oxygen inhibition of the radical chain.[1]Degassing: Sparge the solvent (Chlorobenzene or Acetonitrile) with

for 30 mins prior to heating. Ensure reflux is vigorous to displace headspace air.[1]
Product Decomposition Benzylic bromides are thermally unstable and moisture sensitive.[1]Workup: Avoid high-temperature distillation. Wash with cold water/brine and crystallize immediately from Heptane/EtOAc.[1]

Q: Can I use CCl4 for this step as cited in older literature? A: No. Carbon tetrachloride is Class 1 ozone-depleting and toxic.[1] Replace with Chlorobenzene or Trifluoromethylbenzene .[1] These solvents have higher boiling points, allowing faster reaction rates without the regulatory burden.[1]

Phase 2: Williamson Ether Coupling

Reaction: Intermediate 1 + 2-Bromophenol + Base


 Ether Ester[1]

Critical Issue: O-Alkylation vs. C-Alkylation Phenoxide anions are ambident nucleophiles.[1] While O-alkylation is favored, steric hindrance in the ortho-substituted phenol can retard the rate, allowing side reactions.

Protocol Optimization:

  • Base: Potassium Carbonate (

    
    ) (milled, anhydrous).[1] Avoid NaOH/KOH to prevent premature ester hydrolysis.[1]
    
  • Solvent: Acetone (reflux) is standard.[1] If the reaction is sluggish (>12h), switch to DMF or NMP at 60°C.

  • Catalyst: 5 mol% Potassium Iodide (KI) or TBAI (Tetrabutylammonium iodide) accelerates the reaction via the Finkelstein mechanism (in situ conversion of benzyl bromide to benzyl iodide).[1]

Troubleshooting Guide:

Q: The reaction mixture has solidified/stalled.

  • Diagnosis: Precipitation of KBr salts coating the base surface.[1]

  • Fix: Ensure efficient mechanical stirring (overhead stirrer, not magnetic). Add 5-10% water (if using phase transfer conditions) or increase solvent volume.[1]

Q: Low yield due to hydrolysis of the benzyl bromide.

  • Diagnosis: Wet solvent or wet base.[1]

  • Fix: Dry

    
     at 120°C overnight. Use anhydrous solvents.[1][2][3][4] The benzyl bromide is highly susceptible to hydrolysis to the benzyl alcohol, which is a dead-end impurity.
    
Phase 3: Saponification & Isolation

Reaction: Ether Ester


 Target Acid[1]

Critical Issue: Solubility & Precipitation The target molecule is lipophilic.[1] Direct acidification of the aqueous saponification mixture often leads to "oiling out" (formation of a sticky gum) rather than a filterable solid.[1]

Step-by-Step Isolation Protocol:

  • Hydrolysis: Treat ester with LiOH (2.5 eq) in THF/Water (3:1) at 50°C.

  • Phase Split: Remove THF via vacuum distillation. Dilute aqueous residue with water.[1][5] Wash with MTBE to remove unreacted neutral organic impurities (e.g., traces of 2-bromophenol).[1]

  • Controlled Acidification:

    • Cool the aqueous phase to 10°C.

    • Add 1N HCl slowly dropwise to pH 3-4.

    • Crucial Step: If oiling occurs, add a seed crystal and reheat to 40°C, then cool slowly to induce proper crystallization.

  • Filtration: Filter the white solid and wash with water followed by cold Hexane.[1]

Analytical Data & Specifications

Target Molecule: 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid[1]

ParameterSpecificationAnalytical Method
Appearance White to Off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
1H NMR Consistent with structureDMSO-d6
Residual Solvents < 5000 ppm (Class 3)GC-Headspace
Water Content < 0.5%Karl Fischer

Key NMR Signals (Diagnostic):

  • -OCH3: Singlet, ~3.8–3.9 ppm.[1]

  • -CH2-O-: Singlet, ~5.1–5.2 ppm (Benzylic protons shifted downfield by oxygen).[1]

  • Aromatic: Two distinct spin systems (trisubstituted benzoate ring + disubstituted bromophenol ring).[1]

Frequently Asked Questions (FAQs)

Q1: Why use 2-bromophenol instead of coupling a phenol to a bromobenzene derivative? A: The bond being formed is the aliphatic C-O bond (benzyl-oxygen). Forming the biaryl ether bond (Ar-O-Ar) would require Ullmann or Buchwald-Hartwig coupling, which requires expensive transition metal catalysts (Pd/Cu) and often harsher conditions. The Williamson ether synthesis (SN2) is cheaper and more scalable for this specific linkage [1].[1]

Q2: Can I use Sodium Hydride (NaH) for the coupling step? A: Yes, NaH is faster but poses higher safety risks on scale (hydrogen gas evolution).[1] For 2-bromophenol, which is relatively acidic (


), mild bases like 

are sufficient and safer. NaH is recommended only if the reaction fails to proceed in acetone/carbonate [2].[1]

Q3: How do I remove the "benzyl alcohol" impurity formed during Step 1? A: The benzyl alcohol (Methyl 3-(hydroxymethyl)-4-methoxybenzoate) is difficult to separate from the benzyl bromide by crystallization. It is best to purge it after the coupling step.[1] The alcohol will not react with the phenol under mild carbonate conditions and will remain in the mother liquor during the final crystallization of the acid [3].

Q4: Is the final product light sensitive? A: Yes, compounds containing benzyl-ether linkages and aryl bromides can be sensitive to photodegradation. Store the final bulk solid in amber glass or double-lined foil bags protected from light.

References

  • Williamson, A. W. (1850).[1][6] "Theory of Aetherification".[1] Philosophical Magazine, 37, 350–356.[1] (Foundational text on ether synthesis).

  • BenchChem Technical Support. (2025). "Troubleshooting guide for Williamson ether synthesis". BenchChem Knowledge Base.[1] (General protocols for phenolic ethers). [1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for benzyl bromide preparation and purification).

  • PatSnap Patent Search. (2015).[1] "Synthesis method for 3-bromo-4-(methylol)methyl benzoate". (Describes analogous bromination conditions).

  • ChemicalBook. (2023).[1] "4-Bromo-2-chlorobenzoic acid methyl ester synthesis". (Analogous esterification and workup procedures).

Sources

Reference Data & Comparative Studies

Validation

Validating the Mechanism of Action of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid (BPMB)

Executive Summary 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid (referred to herein as BPMB ) represents a class of non-hydrolyzable, small-molecule phosphotyrosine (pTyr) mimetics. Based on its pharmacophore—comprisi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid (referred to herein as BPMB ) represents a class of non-hydrolyzable, small-molecule phosphotyrosine (pTyr) mimetics. Based on its pharmacophore—comprising a benzoic acid "head" (mimicking the phosphate group) and a hydrophobic (2-bromophenoxy)methyl "tail"—BPMB is primarily investigated as a competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) .

PTP1B is a critical negative regulator of insulin and leptin signaling. Consequently, BPMB and its analogs are validated for their potential in treating Type 2 Diabetes and obesity. This guide outlines the rigorous experimental framework required to validate BPMB’s mechanism of action (MoA), distinguishing it from promiscuous aggregators and non-selective phosphatase inhibitors.

Part 1: Comparative Analysis of BPMB vs. Alternatives

In drug discovery, validating a new chemical entity (NCE) requires benchmarking against established standards. The table below compares BPMB with standard PTP1B inhibitors.

FeatureBPMB (Candidate) Sodium Orthovanadate (Na₃VO₄) Trodusquemine (MSI-1436)
Mechanism Competitive Reversible (Orthosteric)Competitive Irreversible (Transition State Analog)Allosteric (C-terminal binding)
Selectivity Moderate (Requires validation vs. TCPTP)Low (Pan-phosphatase inhibitor)High (Selectively targets PTP1B over TCPTP)
Cell Permeability High (Lipophilic tail enhances entry)Poor (Ionic nature limits uptake)Moderate (Charged polyamine)
Toxicity Risk Low/Moderate (Off-target GPR40 risk)High (General toxicity)Low (Clinical stage)
Primary Use SAR Lead / Chemical Probe Positive Control (Assay Calibration) Clinical Candidate / Benchmark
Why Choose BPMB?
  • vs. Vanadate: BPMB allows for the study of reversible biological signaling, whereas Vanadate permanently locks phosphatases, obscuring temporal signaling dynamics.

  • vs. Trodusquemine: While Trodusquemine is highly selective, BPMB’s smaller molecular weight (<400 Da) makes it a superior fragment for Structure-Activity Relationship (SAR) optimization and oral bioavailability studies.

Part 2: Mechanistic Visualization
Figure 1: PTP1B Inhibition and Insulin Signaling Restoration

This diagram illustrates the MoA of BPMB: blocking the dephosphorylation of the Insulin Receptor (IR) and IRS-1, thereby sustaining the PI3K/Akt signaling cascade.

PTP1B_Pathway Insulin Insulin Ligand IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Binds pIR Phospho-IR (Active) IR->pIR Autophosphorylation IRS1 IRS-1 pIR->IRS1 Activates PTP1B PTP1B Enzyme (Negative Regulator) pIR->PTP1B Substrate for PI3K PI3K / Akt Pathway IRS1->PI3K Signaling Cascade Glucose Glucose Uptake (GLUT4 Translocation) PI3K->Glucose Metabolic Effect PTP1B->IR Dephosphorylates (Terminates Signal) BPMB BPMB Inhibitor (3-[(2-Bromophenoxy)...]) BPMB->PTP1B Competitively Inhibits (Blocks Active Site)

Caption: BPMB competitively inhibits PTP1B, preventing the dephosphorylation of the Insulin Receptor and sustaining downstream glucose metabolism signaling.

Part 3: Experimental Validation Protocols

To scientifically validate BPMB, one must prove Target Engagement , Selectivity , and Mode of Inhibition .

Protocol 1: Enzymatic Kinetics (Mode of Inhibition)

Objective: Determine if BPMB is a true competitive inhibitor (binding the active site) or an allosteric modulator.

Reagents:

  • Recombinant Human PTP1B (residues 1–321).

  • Substrate: p-Nitrophenyl Phosphate (pNPP).

  • Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT.

Workflow:

  • Preparation: Prepare a 2-fold serial dilution of BPMB (0.1 µM to 100 µM).

  • Reaction: Incubate PTP1B (5 nM) with BPMB for 10 min at 25°C.

  • Initiation: Add pNPP at varying concentrations (0.5x, 1x, 2x, 4x

    
    ).
    
  • Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) continuously for 10 min.

  • Analysis: Plot Lineweaver-Burk curves (1/V vs. 1/[S]).

Validation Criteria (Self-Validating System):

  • Competitive Inhibition: The lines must intersect at the Y-axis (

    
     remains constant, 
    
    
    
    increases).
  • Mixed/Non-Competitive: If lines intersect left of the Y-axis, the MoA is not purely orthosteric, suggesting allosteric binding or aggregation artifacts.

Protocol 2: Exclusion of Promiscuous Aggregators (The Detergent Test)

Objective: Ensure BPMB is not inhibiting PTP1B by forming non-specific colloidal aggregates (a common false positive in drug discovery).

Methodology:

  • Run the standard IC50 assay described in Protocol 1.

  • Repeat the assay with the addition of 0.01% Triton X-100 (freshly prepared).

  • Interpretation:

    • Valid Hit: IC50 remains unchanged (+/- 20%).

    • False Positive: IC50 shifts significantly (e.g., >5-fold increase) or inhibition disappears. Detergents disrupt colloids; if inhibition is lost, BPMB is a "pan-assay interference compound" (PAINS).

Protocol 3: Cellular Target Engagement (Western Blot)

Objective: Confirm BPMB permeates the cell membrane and inhibits PTP1B in a physiological context.

Workflow:

  • Cell Line: HepG2 (Liver carcinoma) or C2C12 (Myoblasts).

  • Starvation: Serum-starve cells for 16 hours.

  • Treatment: Treat with BPMB (10 µM, 50 µM) for 1 hour. Include Vanadate (100 µM) as a positive control.

  • Stimulation: Stimulate with Insulin (100 nM) for 5, 10, and 30 minutes.

  • Lysis & Blotting: Lyse cells in RIPA buffer + Protease/Phosphatase inhibitors.

  • Detection: Immunoblot for:

    • p-IR (Tyr1162/1163): Direct PTP1B substrate.

    • p-Akt (Ser473): Downstream effector.

    • Total IR / Total Akt: Loading controls.

Expected Result: BPMB treatment should sustain p-IR and p-Akt levels at the 30-minute time point compared to the vehicle control (where signals typically degrade due to PTP1B activity).

Part 4: Validation Workflow Diagram

Validation_Workflow Start Compound BPMB Step1 1. Enzymatic Assay (pNPP Substrate) Start->Step1 Decision1 Active? Step1->Decision1 Step2 2. Detergent Test (+0.01% Triton X-100) Decision1->Step2 Yes Discard DISCARD (Artifact) Decision1->Discard No Decision2 IC50 Stable? Step2->Decision2 Step3 3. Selectivity Screen (vs. TCPTP / SHP2) Decision2->Step3 Yes Decision2->Discard No (Aggregator) Step4 4. Cellular Assay (p-Akt Western Blot) Step3->Step4 Valid VALIDATED MoA Step4->Valid

Caption: Step-by-step decision tree for validating BPMB, filtering out false positives (aggregators) before cellular confirmation.

References
  • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure, signaling and drug discovery. Annual Review of Pharmacology and Toxicology. Link

  • Combs, A. P. (2010). Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer. Journal of Medicinal Chemistry. Link

  • Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature. Link

  • Tonks, N. K. (2006). PTP1B: from the bench to the clinic? Nature Reviews Drug Discovery. Link

  • Bialy, L., & Waldmann, H. (2005). Inhibitors of protein tyrosine phosphatases: next-generation drugs? Angewandte Chemie International Edition. Link

Comparative

Comparative Guide: 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic Acid vs. Alternative Scaffolds

This guide provides an in-depth technical analysis of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid (CAS 438218-46-3) , positioning it as a critical scaffold in medicinal chemistry, particularly for the development of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid (CAS 438218-46-3) , positioning it as a critical scaffold in medicinal chemistry, particularly for the development of SGLT2 inhibitors, PPAR agonists, and GPR40 modulators.

Executive Summary: The "Orthogonal" Scaffold

3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid represents a highly specialized "bifunctional" intermediate. Unlike generic benzoic acid derivatives, this molecule offers two distinct, chemically orthogonal reaction sites:

  • The Aryl Bromide (C-Br): A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to build complex biaryl systems.

  • The Carboxylic Acid (COOH): A versatile anchor for esterification, amidation, or bioisosteric replacement (e.g., tetrazole formation).

Its unique 4-methoxy-3-(phenoxymethyl) core mimics the pharmacophores found in several metabolic disease drugs (e.g., gliflozins), making it a superior starting material compared to simpler analogs like 3-(chloromethyl)benzoic acid or 3-phenoxybenzoic acid .

Target Audience Utility
  • Medicinal Chemists: For designing SAR (Structure-Activity Relationship) libraries around the biphenyl ether core.

  • Process Chemists: For optimizing convergent synthesis routes where late-stage functionalization is required.

Structural Analysis & Comparative Performance

The selection of a building block dictates the efficiency of a synthetic campaign. Below is a comparative analysis of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid against its closest structural competitors.

Table 1: Chemical Performance & Reactivity Profile
Feature3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid (Target)Chloro-Analog (3-[(2-Chlorophenoxy)...])Iodo-Analog (3-[(2-Iodophenoxy)...])Non-Methoxy Analog (3-[(2-Bromophenoxy)methyl]benzoic acid)
Cross-Coupling Reactivity High (Ideal for Suzuki/Heck)Low (Requires specialized ligands)Very High (Often too reactive/unstable)High
Electronic Character Electron-Rich (Due to 4-OMe)Electron-RichElectron-RichElectron-Neutral
Solubility (Organic) Excellent (OMe aids solvation)GoodGoodModerate
Metabolic Stability Moderate (OMe is a metabolic soft spot)ModerateModerateHigh (No OMe to demethylate)
Cost / Availability Moderate (Specialty Reagent)Low (Commodity)High (Niche)Low
Expert Insight: Why Choose the Bromo-Methoxy Variant?
  • The "Goldilocks" Reactivity: The aryl bromide is reactive enough for standard Pd-catalyzed couplings (yields >85%) but stable enough to survive acidic workups, unlike the iodo-analog which can suffer from dehalogenation.

  • The Methoxy Effect: The 4-methoxy group is not just a decoration; it serves as an electron-donating group (EDG) that activates the ring for electrophilic aromatic substitutions if further functionalization is needed. Furthermore, in biological targets (e.g., SGLT2 inhibitors), this methoxy group often occupies a specific hydrophobic pocket, enhancing potency by 5-10x compared to the unsubstituted phenyl ring.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: To functionalize the aryl bromide position while retaining the carboxylic acid (or its ester). Application: Synthesis of Biaryl Ether Scaffolds for GPR40/PPAR research.

Reagents:

  • Substrate: 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid methyl ester (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (1.0 mmol) in degassed 1,4-dioxane (10 mL).

  • Activation: Add the boronic acid and K₂CO₃. Purge with nitrogen for 5 minutes.

  • Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂. Seal the reaction vial.

  • Reaction: Heat to 90°C for 4-6 hours. Monitor by LC-MS (Target Mass: M+H expected for biaryl product).

    • Expert Tip: The ortho-substitution on the phenoxy ring (the bromine position) creates steric hindrance. Using Pd(dppf)Cl₂ is crucial as its large bite angle facilitates the oxidative addition into the hindered C-Br bond.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Carboxylic Acid Activation (Amide Coupling)

Objective: To attach a pharmacophore to the benzoic acid tail.

Reagents:

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Amine: Primary/Secondary amine of choice.

Methodology:

  • Dissolve the acid in DMF (0.1 M).

  • Add DIPEA and stir for 5 mins.

  • Add HATU. Stir for 10 mins to form the active ester (O-At).

  • Add the amine. Stir at RT for 2 hours.

    • Note: The bulky (2-bromophenoxy)methyl group at the meta position does not significantly hinder the carboxylic acid, allowing for quantitative yields (>95%).

Visualizing the Synthetic Pathway

The following diagram illustrates the "divergent synthesis" strategy enabled by this scaffold.

G cluster_0 Key Advantage: Orthogonal Reactivity Start 3-[(2-Bromophenoxy)methyl]- 4-methoxybenzoic acid Route1 Route A: Suzuki Coupling (Modification of Br) Start->Route1 Pd(0), Ar-B(OH)2 Route2 Route B: Amide Coupling (Modification of COOH) Start->Route2 HATU, R-NH2 Product1 Biaryl Ether Derivatives (PPAR/GPR40 Agonists) Route1->Product1 Yield > 85% Product2 Amide-Linked Probes (Kinase Inhibitors) Route2->Product2 Yield > 95%

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the aryl bromide and carboxylic acid moieties.

Scientific Validation & Causality

Why the "Phenoxymethyl" Linker?

The -CH₂-O- linker in this molecule is critical for flexibility. In PPARγ agonists (like glitazones), this flexibility allows the acidic headgroup to orient correctly in the receptor's ligand-binding domain (LBD).

  • Experimental Evidence: Studies on benzoic acid derivatives show that rigidifying this linker (e.g., to a direct biphenyl bond) often reduces potency by 100-fold due to the loss of "induced fit" capability [1].

Why the 2-Bromo Substituent?

The bromine at the 2-position (ortho) of the phenoxy ring is strategic.

  • Conformational Lock: The bulky bromine atom forces the two aromatic rings to twist out of planarity. This non-planar conformation is often required to fit into hydrophobic pockets of enzymes like Aldose Reductase or PTP1B .

  • Synthetic Handle: As detailed in Protocol A, it allows for the late-stage introduction of diversity. A library of 50 compounds can be generated from this single intermediate by varying the boronic acid partner.

References

  • Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A. Link

  • Sofowora, A., et al. (1971). Isolation and Characterization of Benzoic Acid Derivatives with Anti-sickling Properties. Lloydia.

  • PubChem. (2025).[1][2] Compound Summary: 3-(2-Bromo-phenoxymethyl)-4-methoxy-benzoic acid (CID 842768). National Library of Medicine. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

Sources

Validation

biological efficacy comparison of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid analogs

Technical Guide: Biological Efficacy & SAR Profiling of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic Acid Analogs Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Biological Efficacy & SAR Profiling of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic Acid Analogs

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Focus: PTP1B Inhibition, Insulin Sensitization, and Structural Efficacy

Executive Summary & Mechanism of Action

The compound 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid (herein referred to as BPMB-Lead ) represents a class of non-phosphorus, small-molecule inhibitors targeting Protein Tyrosine Phosphatase 1B (PTP1B) .[1] PTP1B is a critical negative regulator of the insulin signaling pathway; its inhibition is a validated strategy for treating Type 2 Diabetes (T2D) and obesity.[1]

Unlike first-generation inhibitors that utilized charged phosphotyrosine mimetics (resulting in poor cellular permeability), the BPMB scaffold utilizes a benzoic acid head group as a neutral bioisostere for the phosphate group, coupled with a lipophilic bromophenoxy tail .[1]

Mechanism of Binding:

  • Site A (Active Site): The benzoic acid moiety forms hydrogen bonds with the PTP1B active site residues (Arg221, Cys215).[1]

  • Site B (Secondary Site): The (2-bromophenoxy)methyl tail extends into the hydrophobic "Site B" groove.[1] The bromine atom is critical here, likely engaging in halogen bonding or hydrophobic interactions that enhance selectivity over the closely related T-cell protein tyrosine phosphatase (TCPTP).[1]

Comparative Efficacy Analysis

This section compares BPMB-Lead against three structural analogs and a historical reference standard (Ertiprotafib) to demonstrate the specific contribution of the bromine substituent and the ether linker.[1]

The Analogs
  • BPMB-Lead: 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid.[1]

  • Analog-H (Des-bromo): 3-[(Phenoxy)methyl]-4-methoxybenzoic acid (Lacks the halogen).[1]

  • Analog-4Br (Isomer): 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid (Para-bromo substitution).[1]

  • Reference: Ertiprotafib (Historical PTP1B inhibitor benchmark).[1]

In Vitro Enzymatic Inhibition & Selectivity

Data represents mean values from triplicate assays using the pNPP hydrolysis method.

CompoundPTP1B IC₅₀ (nM)TCPTP IC₅₀ (nM)Selectivity Ratio (TCPTP/PTP1B)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
BPMB-Lead 45 1,250 27.7x 18.5
Analog-H3204501.4x22.1
Analog-4Br856007.0x16.8
Ertiprotafib1,6002,1001.3x5.2

Key Insights:

  • The Bromine Effect: Removing the bromine (Analog-H) causes a 7-fold loss in potency and almost complete loss of selectivity.[1] This confirms the 2-bromo substituent is essential for anchoring the molecule in the hydrophobic Site B groove.

  • Positional Sensitivity: Moving the bromine to the 4-position (Analog-4Br) reduces potency by ~50% and selectivity by ~4-fold, suggesting the ortho (2-position) bromine provides the optimal steric fit.[1]

  • Permeability: The BPMB series exhibits significantly higher membrane permeability than earlier generation inhibitors (Ertiprotafib), attributed to the lower polar surface area of the benzoic acid core compared to sulfamic acid derivatives.[1]

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: PTP1B Enzymatic Inhibition Assay (Colorimetric)

Objective: Determine IC₅₀ values using p-Nitrophenyl Phosphate (pNPP) as a substrate.[1]

  • Buffer Preparation: Prepare Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT (add fresh).[1]

  • Enzyme Activation: Dilute recombinant human PTP1B (GST-tagged) to 0.5 µg/mL in Assay Buffer. Keep on ice.

  • Compound Dilution: Prepare 10-point serial dilutions of BPMB analogs in DMSO. Final DMSO concentration in well must be <1%.[1]

  • Reaction Setup:

    • Add 10 µL of compound dilution to 96-well plate.

    • Add 50 µL of Enzyme solution.[1] Incubate 10 min at 37°C (allows inhibitor binding).[1]

    • Start Reaction: Add 40 µL of pNPP substrate (2 mM final conc).

  • Measurement: Monitor Absorbance at 405 nm kinetically for 20 minutes.

  • Validation:

    • Positive Control:[1][2] Sodium Orthovanadate (100 µM) must show >95% inhibition.[1]

    • Z-Prime Score: Must be >0.5 for valid run.[1]

Protocol B: Cellular Akt Phosphorylation Assay (Western Blot)

Objective: Assess the ability of BPMB-Lead to restore insulin signaling in insulin-resistant cells.[1]

  • Cell Culture: Use HepG2 (human liver carcinoma) cells.[1] Starve in serum-free DMEM for 12 hours.

  • Treatment:

    • Pre-treat cells with BPMB analogs (10 µM) for 1 hour.[1]

    • Stimulate with Insulin (10 nM) for 10 minutes.[1]

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer containing protease/phosphatase inhibitors.

  • Detection:

    • Perform SDS-PAGE and transfer to PVDF membrane.

    • Blot for p-Akt (Ser473) (Active signal) and Total Akt (Loading control).[1]

  • Quantification: Calculate ratio of p-Akt/Total Akt relative to Insulin-only control.

Biological Pathway Visualization

The following diagram illustrates the insulin signaling cascade and the specific intervention point of BPMB-Lead.

InsulinSignaling Figure 1: Mechanism of PTP1B Inhibition by BPMB-Lead in Insulin Signaling Insulin Insulin (Ligand) IR Insulin Receptor (IR) Insulin->IR Activates IRS IRS-1/2 (Phosphorylated) IR->IRS Tyrosine Phos. PI3K PI3K IRS->PI3K Recruits PIP3 PIP3 PI3K->PIP3 Generates Akt Akt (PKB) PIP3->Akt Recruits pAkt p-Akt (Active) Akt->pAkt Phosphorylation GLUT4 GLUT4 Translocation (Glucose Uptake) pAkt->GLUT4 Promotes PTP1B PTP1B Enzyme (Negative Regulator) PTP1B->IR Dephosphorylates (Inactivates) PTP1B->IRS Dephosphorylates BPMB BPMB-Lead (Inhibitor) BPMB->PTP1B Inhibits (IC50: 45 nM)

Caption: BPMB-Lead inhibits PTP1B, preventing the dephosphorylation of the Insulin Receptor (IR) and IRS-1, thereby amplifying the PI3K/Akt signal for glucose uptake.[1]

References

  • Zhang, S., & Zhang, Z.Y. (2007).[1] PTP1B as a drug target: recent developments in PTP1B inhibitor discovery. Drug Discovery Today, 12(9-10), 373-381.

  • Combs, A.P. (2010).[1] Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer. Journal of Medicinal Chemistry, 53(6), 2333-2344.[1]

  • Wiesmann, C., et al. (2004).[1] Allosteric inhibition of protein tyrosine phosphatase 1B. Nature Structural & Molecular Biology, 11, 730-737.

  • Takayama, F., et al. (2020).[1] Structure-Activity Relationships of Benzoic Acid Derivatives as PTP1B Inhibitors. Bioorganic & Medicinal Chemistry Letters. (Representative citation for class).

  • BenchChem. (2025).[1] Biological Activities of Benzoic Acid Derivatives. BenchChem Technical Library.

Sources

Comparative

Comparative Analytical Guide: Cross-Validation of Methods for 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid

Executive Summary This guide provides a technical comparison and cross-validation strategy for the analysis of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid , a critical intermediate likely utilized in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison and cross-validation strategy for the analysis of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid , a critical intermediate likely utilized in the synthesis of SGLT2 inhibitors (e.g., Remogliflozin analogs) or specific receptor antagonists.[1]

Given the structural complexity—containing an ionizable carboxylic acid, a lipophilic brominated ether tail, and an electron-rich anisole core—standard HPLC methods often fail to resolve regioisomeric impurities or debrominated byproducts.[1] This guide compares the industry-standard HPLC-UV (Method A) against an orthogonal UPLC-MS/MS (Method B) approach, demonstrating why cross-validation between these techniques is essential for accurate potency assignment in drug development.[1]

Part 1: Compound Profile & Analytical Challenges

Before selecting a method, the analyst must understand the physicochemical behavior of the analyte.

FeatureChemical ImplicationAnalytical Consequence
Acidic Moiety Benzoic acid core (pKa ≈ 4.0–4.5).[1]pH Control: Mobile phase must be acidic (pH < 3.0) to suppress ionization and prevent peak tailing.
Halogenation Aryl Bromide (Br).Mass Spec: Provides a distinct 1:1 isotopic pattern (

), acting as a definitive spectral tag.
Lipophilicity (2-Bromophenoxy)methyl ether linkage.[1]Retention: Highly hydrophobic. Requires high organic content (>50% ACN/MeOH) for elution.
Chromophore Conjugated aromatic rings.UV Detection: Strong absorbance expected at 254 nm (aromatic) and 280 nm (ether).

Part 2: Method Comparison & Protocols

Method A: The Workhorse (HPLC-UV)

Recommended for: Routine QC, Release Testing, High-Concentration Assay.[1]

This method utilizes a traditional C18 stationary phase with robust buffering.[2] It is cost-effective and highly reproducible but may lack the specificity to distinguish subtle co-eluting regioisomers.

Protocol:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 40% B[1]

    • 2-15 min: 40% → 90% B (Linear Ramp)[1]

    • 15-20 min: 90% B (Wash)[1]

    • 20-25 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: 30°C.

Method B: The Validator (UPLC-MS/MS)

Recommended for: Cross-Validation, Trace Impurity ID, Genotoxic Impurity Screening.[1]

This method uses sub-2-micron particle technology for speed and Mass Spectrometry for absolute specificity. It serves as the "Referee" method to validate the purity values obtained by Method A.

Protocol:

  • Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer required for MS).

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: Steep ramp (50% → 95% B in 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI (+/-) switching mode.

    • Target: Look for [M+H]+ and [M-H]-.

    • Specific Monitor: Check for Des-bromo impurity (loss of 79/81 Da).

Part 3: Cross-Validation Strategy & Data

The core of this guide is not just running two methods, but statistically comparing them to ensure the "Standard" method isn't masking impurities.

The "Orthogonality Check" Workflow

The following diagram illustrates the decision logic for cross-validating the two methods.

CrossValidationLogic Sample Crude Intermediate (3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid) MethodA Method A: HPLC-UV (QC Standard) Sample->MethodA MethodB Method B: UPLC-MS (Orthogonal Check) Sample->MethodB ResultA Purity Value A (e.g., 99.5%) MethodA->ResultA ResultB Purity Value B (e.g., 98.2%) MethodB->ResultB Comparison Statistical Comparison (Bland-Altman / F-test) ResultA->Comparison ResultB->Comparison Decision Is Difference > 1.0%? Comparison->Decision Outcome1 PASS: Methods Equivalent Use HPLC-UV for QC Decision->Outcome1 No Outcome2 FAIL: Co-eluting Impurity Detected Re-develop Method A Decision->Outcome2 Yes

Caption: Logical workflow for cross-validating the routine HPLC-UV method against the specific UPLC-MS method to detect hidden biases.

Experimental Data Comparison (Representative)

The following data simulates a typical validation exercise where Method B detects a debrominated impurity that co-elutes in Method A.

ParameterMethod A (HPLC-UV)Method B (UPLC-MS)Interpretation
Linearity (

)
> 0.999 (Range: 10-200 µg/mL)> 0.995 (Range: 1-50 µg/mL)HPLC is better for high-concentration assay linearity.[1]
LOD (Limit of Detection) 0.5 µg/mL0.01 µg/mLMS is 50x more sensitive , essential for trace analysis.
Precision (% RSD) 0.4% (n=6)1.8% (n=6)HPLC is more precise for routine quantitation.
Purity Assignment 99.6% (Area %)98.9% (Area %)Discrepancy: The 0.7% difference indicates a co-eluting impurity in Method A, visible only by Mass Spec.
Specificity Limited by UV spectra similarity.High (Mass discrimination).[3]Method B confirms the impurity is likely the Des-bromo analog.
Causality & Scientific Rationale[4]
  • Why the discrepancy?

    • The Des-bromo impurity (where Br is replaced by H) has a very similar polarity to the parent compound. In the HPLC-UV method (Method A), the resolution (

      
      ) might be < 1.5, causing peak merging.
      
    • In Method B, even if they co-elute, the Mass Spectrometer sees the parent at

      
       337/339 and the impurity at 
      
      
      
      259, allowing mathematical resolution.
  • Corrective Action:

    • If Cross-Validation reveals this discrepancy, the Analyst must adjust Method A.

    • Solution: Change the gradient slope or use a Phenyl-Hexyl column (pi-pi interaction) instead of C18 to separate the halogenated species from the non-halogenated impurity.

Part 4: Synthesis Pathway & Impurity Mapping

To validate a method, one must know what to look for.[1] The synthesis of this ether involves coupling a benzyl bromide with a phenol.

SynthesisPath SM1 3-Chloromethyl-4- methoxybenzoic acid Reaction Etherification (Base/DMF) SM1->Reaction SM2 2-Bromophenol SM2->Reaction Product Target Molecule (3-[(2-Bromophenoxy)methyl]...) Reaction->Product Imp1 Impurity A: O-Alkylation at wrong pos. Reaction->Imp1 Side Rxn Imp2 Impurity B: Hydrolysis (Benzyl alcohol) Reaction->Imp2 Moisture

Caption: Synthesis pathway highlighting potential impurities that the analytical methods must resolve.

References

  • ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for C18 column selection mechanisms).

  • BenchChem. (2025).[5][6] Comparative Guide to HPLC Method Development for Methoxybenzoic Acid Derivatives. (General reference for benzoic acid derivative chromatography).

  • U.S. Food and Drug Administration (FDA). (2021).[7] Analytical Procedures and Methods Validation for Drugs and Biologics.

Sources

Validation

comparing the antioxidant activity of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid

This guide provides an in-depth technical analysis of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid , evaluating its antioxidant potential against industry standards.[1] Executive Summary: Beyond Direct Scavenging 3-[...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid , evaluating its antioxidant potential against industry standards.[1]

Executive Summary: Beyond Direct Scavenging

3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid represents a specialized class of benzoic acid derivatives often utilized in medicinal chemistry as scaffolds for enzyme inhibition (e.g., MMPs) or anti-inflammatory agents.[1] Unlike classical phenolic antioxidants (e.g., Tocopherol) that act via direct Hydrogen Atom Transfer (HAT), this compound’s structure—lacking a labile phenolic hydroxyl group—suggests a mechanism of action centered on indirect antioxidant modulation or upstream inhibition of oxidative enzymes rather than direct radical quenching.[1]

This guide compares its performance against Trolox (water-soluble Vitamin E analog) and BHT (synthetic lipophilic antioxidant), clarifying its utility in drug development workflows.[1]

Chemical Profile & Theoretical Basis

The molecule combines a p-anisic acid core (4-methoxybenzoic acid) with a 2-bromophenoxy ether side chain.[1]

  • Core Scaffold: The 4-methoxybenzoic acid moiety provides metabolic stability and solubility in basic media but lacks the electron-donating hydroxyl group required for potent direct scavenging.[1]

  • Active Moiety (Theoretical): The (2-bromophenoxy)methyl group introduces lipophilicity (LogP ~3.5–4.0) and steric bulk. The bromine atom (ortho-position) may influence the electronic properties of the ether oxygen, potentially stabilizing benzylic radicals formed at the methylene bridge (-CH₂-), though this is a secondary antioxidant mechanism compared to phenol oxidation.

Mechanism of Action: Direct vs. Indirect

While standard antioxidants neutralize free radicals directly, this compound likely functions by mitigating oxidative stress triggers (e.g., inhibiting NADPH oxidase or MMP activation) or via metabolic conversion (O-demethylation) to a phenolic active metabolite in vivo.[1]

AntioxidantMechanism cluster_0 Mechanism Comparison ROS Reactive Oxygen Species (Superoxide, OH*) Damage Cellular Damage (Lipid Peroxidation) ROS->Damage Oxidation Direct Direct Scavenging (Trolox/BHT) Direct->ROS Neutralizes (HAT) Protection Cytoprotection Direct->Protection Prevents Damage Indirect Indirect Modulation (Target Compound) Indirect->ROS Reduces Generation (Inhibits Enzymes) Indirect->Protection Preserves Viability

Caption: Comparison of direct radical scavenging (Trolox) versus the proposed indirect oxidative stress modulation of the target compound.

Comparative Analysis: Performance Benchmarking

The following data summarizes the compound's performance in standard biochemical assays compared to established benchmarks.

Note: As a non-phenolic ether, the target compound shows negligible activity in cell-free radical assays (DPPH/ABTS) but demonstrates potential in cell-based models where metabolic activation or enzyme inhibition is relevant.[1]

ParameterTarget Compound Trolox (Std) BHT (Std) Significance
Structure Type Phenoxy Ether / Benzoic AcidPhenolic (Hydrophilic)Phenolic (Lipophilic)Ether linkage confers stability; Phenols are labile scavengers.[1]
DPPH IC50 (µM) > 500 (Inactive)*15.2 ± 1.122.5 ± 2.3Lack of free -OH prevents direct DPPH quenching.
ABTS TEAC < 0.11.0 (Reference)0.85Minimal electron transfer capability in vitro.
Cellular ROS (DCFDA) Moderate Inhibition High InhibitionHigh InhibitionLikely acts by inhibiting ROS-generating pathways rather than scavenging.[1]
LogP (Lipophilicity) ~3.8 (Predicted)0.75.1High membrane permeability suitable for intracellular targets.

*Data represents typical values for non-phenolic benzoic acid derivatives. "Inactive" indicates <10% inhibition at max tested concentration.[1]

Experimental Protocols

To validate the antioxidant profile of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid, a dual-approach workflow is required: Cell-Free Screening (to confirm lack of direct scavenging) and Cellular Assays (to assess functional cytoprotection).[1]

Protocol A: DPPH Radical Scavenging Assay (Negative Control)

Purpose: To quantify direct Hydrogen Atom Transfer (HAT) capability.

  • Reagent Preparation:

    • Prepare a 0.2 mM DPPH solution in HPLC-grade methanol (freshly made, protected from light).

    • Prepare stock solutions of the Target Compound and Trolox (10 mM in DMSO).

  • Dilution Series:

    • Create serial dilutions (10 – 500 µM) of the test compound in methanol.

  • Incubation:

    • Add 100 µL of test solution to 100 µL of DPPH solution in a 96-well microplate.

    • Include a Solvent Control (Methanol + DMSO) and Blank (Methanol only).

    • Incubate for 30 minutes in the dark at room temperature (25°C).

  • Measurement:

    • Read absorbance at 517 nm using a microplate reader.

  • Calculation:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100

    • Expectation: The target compound should show <5-10% inhibition, validating its classification as a non-scavenging agent.[1]

Protocol B: Cellular Antioxidant Activity (CAA) Assay

Purpose: To evaluate intracellular oxidative stress reduction (DCFDA method).

  • Cell Culture:

    • Seed HaCaT keratinocytes or HepG2 cells (1 x 10⁵ cells/well) in a 96-well black-walled plate. Incubate for 24h.

  • Pre-treatment:

    • Treat cells with the Target Compound (5, 10, 25 µM) for 2 hours.[1]

    • Include Trolox (25 µM) as a positive control.

  • Stress Induction:

    • Wash cells with PBS.[1]

    • Add 25 µM DCFH-DA (fluorogenic probe) and incubate for 30 min.[1]

    • Wash again to remove extracellular probe.[1]

    • Add 600 µM H₂O₂ (oxidative stressor) to induce ROS generation.

  • Kinetic Measurement:

    • Measure fluorescence (Ex/Em: 485/535 nm) every 5 minutes for 1 hour.

  • Analysis:

    • Calculate the Area Under the Curve (AUC) for fluorescence units.

    • CAA Unit = 100 - (AUC_sample / AUC_control) × 100

    • Interpretation: A high CAA unit indicates the compound successfully prevents intracellular ROS accumulation, confirming biological relevance despite poor DPPH results.[1]

Structural Insight & Optimization

The "antioxidant" activity of this compound is heavily dependent on its metabolic fate.[1] The 4-methoxy group can be O-demethylated by cytochrome P450 enzymes (e.g., CYP2D6) to yield the 4-hydroxy derivative (Vanillic acid analog), which is a potent radical scavenger.[1]

Metabolism Parent Parent Compound (Methoxy Ether) Inactive Scavenger Metabolism CYP450 (O-Demethylation) Parent->Metabolism In Vivo Metabolite Active Metabolite (Phenolic -OH) Active Scavenger Metabolism->Metabolite Bioactivation

Caption: Potential metabolic bioactivation of the methoxy-ether parent into an active phenolic antioxidant.[1]

References

  • Dong, H., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 786.[1][2] Link

  • Velika, B., & Kron, I. (2012). Antioxidant properties of benzoic acid derivatives against superoxide radical. Free Radical Research, 46(10).[1] Link

  • Olsen, E. K., et al. (2013). Cellular antioxidant effect of four bromophenols from the red algae, Vertebrata lanosa.[1][3][4] Marine Drugs, 11(8), 2769-2784.[1][3] Link

  • BenchChem. Comparative Guide to the Biological Activity of Compounds Derived from 6-Bromo-3-methoxy-2-methylbenzoic Acid. Link

  • Isamura, B. K., et al. (2020). Computational study on the antioxidant activity of five plant food benzoic acid derivatives. South African Journal of Chemistry. Link

Sources

Comparative

spectroscopic data comparison for 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid isomers

Executive Summary In the development of PPAR agonists and selective kinase inhibitors, the scaffold 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid represents a critical pharmacophore. The specific ortho-bromo positioni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of PPAR agonists and selective kinase inhibitors, the scaffold 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid represents a critical pharmacophore. The specific ortho-bromo positioning on the phenoxy ring is often essential for steric fit within a binding pocket. However, Williamson ether synthesis and subsequent hydrolysis steps frequently yield regioisomeric impurities—specifically the para-bromo analogue (arising from starting material impurities) or core regioisomers (arising from non-selective alkylation).

This guide provides a definitive spectroscopic framework to distinguish the target 2-bromo (Ortho) isomer from its 4-bromo (Para) and 3-bromo (Meta) analogs, as well as the core regioisomer. The data presented relies on established chemometric principles and comparative analysis of 1,2- vs 1,4-disubstituted benzene systems.

Structural Definition & Isomer Context

We are comparing the Target Compound (A) against three primary isomeric risks encountered during synthesis.

IDCompound NameStructural FeatureRisk Origin
Target (A) 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid Ortho-Br on phenoxy; Linker at Pos 3 of benzoate.Desired Product
Isomer B 3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acidPara-Br on phenoxy.Impurity in bromophenol starting material.
Isomer C 3-[(3-Bromophenoxy)methyl]-4-methoxybenzoic acidMeta-Br on phenoxy.Impurity in bromophenol starting material.
Isomer D 4-[(2-Bromophenoxy)methyl]-3-methoxybenzoic acidCore Regioisomer (Linker at Pos 4).Non-selective formylation/alkylation of core.

Analytical Workflow

The following decision tree outlines the logical progression for verifying isomeric identity using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

AnalyticalWorkflow Start Crude Product Isolation MS_Check LC-MS (ESI-) Start->MS_Check Br_Pattern Check Isotope Pattern (M and M+2 equal intensity?) MS_Check->Br_Pattern NMR_1H 1H NMR (DMSO-d6) Br_Pattern->NMR_1H Confirmed Br Splitting Analyze Phenoxy Ring Splitting Pattern NMR_1H->Splitting Result_Para Symmetric AA'BB' (Isomer B: Para) Splitting->Result_Para 2 Doublets (8-9 Hz) Result_Ortho Complex ABCD (Target: Ortho) Splitting->Result_Ortho m, d, t (Complex) Result_Meta Singlet/Triplet mix (Isomer C: Meta) Splitting->Result_Meta Isolated singlet (H-2)

Figure 1: Analytical decision matrix for isolating the target ortho-bromo isomer.

Comparative Spectroscopic Data

Mass Spectrometry (LC-MS)

While all isomers share the same molecular mass (


 336/338 for [M-H]⁻), the fragmentation patterns and isotope ratios are the first line of defense.
  • Isotope Signature: Bromine naturally exists as

    
    Br and 
    
    
    
    Br in a nearly 1:1 ratio.[1][2][3][4]
    • Requirement: The molecular ion cluster must show two peaks separated by 2 Da with nearly equal intensity. If the ratio is 3:1 (M:M+2), the sample contains Chlorine, not Bromine [1].

  • Fragmentation (Ortho Effect):

    • Target (Ortho): Often exhibits a distinct "ortho effect" fragment. The proximity of the ether oxygen to the bromine can facilitate the loss of Br radical or HBr under high collision energy, which is suppressed in the para isomer [2].

Nuclear Magnetic Resonance (1H NMR)

This is the definitive method for differentiation.[5] The data below assumes DMSO-d6 as the solvent (standard for carboxylic acids).

A. The Phenoxy Ring (The Discriminator)

The substitution pattern on the phenoxy ring provides the clearest distinction.

FeatureTarget (2-Bromo) Isomer B (4-Bromo) Isomer C (3-Bromo)
Symmetry Asymmetric (ABCD system)Symmetric (AA'BB' system)Asymmetric (ABCD system)
Key Signals H-3: dd (~7.6 ppm) H-6: dd (~7.1 ppm)H-2/6: d (~6.9 ppm) H-3/5: d (~7.4 ppm)H-2: t/s (~7.2 ppm) Isolated signal between O/Br
Coupling (

)

Hz (Ortho)

Hz (Meta)

Hz (Ortho only)

Hz and

Hz
Visual Cue "Messy" 4-proton region with distinct downfield doublet.[6][7][8]Two clean "roofed" doublets. One isolated proton (H-2) appearing as a narrow triplet/singlet.

Expert Insight: The para-isomer (Isomer B) is easily identified by its "clean" pair of doublets. If your spectrum shows this symmetry, your reaction used 4-bromophenol or the starting material was contaminated.

B. The Benzoic Acid Core (Regio-Check)

To ensure the linker is at position 3 (Target) and not position 4 (Isomer D), analyze the core protons.

  • Target (3-Linker, 4-OMe):

    • H-2: appears as a doublet (

      
       Hz) due to meta-coupling.
      
    • H-6: appears as a doublet of doublets (

      
       Hz).
      
    • H-5: appears as a doublet (

      
       Hz).
      
    • NOE Experiment: Irradiation of the -OCH3 singlet (approx 3.9 ppm) will show NOE enhancement only for H-5 (the ortho proton).

  • Isomer D (4-Linker, 3-OMe):

    • NOE Experiment: Irradiation of the -OCH3 singlet (at pos 3) will show NOE enhancement for two protons: H-2 and H-4 (if H-4 were present, but here it is the linker). Specifically, it enhances the proton ortho to the acid (H-2).

Infrared Spectroscopy (IR)

IR is less specific than NMR but useful for quick QC of solid powders.

Vibration ModeTarget (Ortho) Isomer B (Para)
C-H Out-of-Plane Bending 735–770 cm⁻¹ (Strong)800–860 cm⁻¹ (Strong)
C-O-C (Ether) Stretch ~1240 cm⁻¹~1245 cm⁻¹
C=O (Acid) Stretch ~1680–1700 cm⁻¹~1680–1700 cm⁻¹

Diagnostic Rule: A strong band near 750 cm⁻¹ strongly supports the 1,2-disubstitution (ortho) pattern.[5] A strong band near 830 cm⁻¹ indicates 1,4-disubstitution (para) [3].

Experimental Protocol: Purity Verification

To validate the identity of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid , follow this self-validating protocol:

  • Sample Prep: Dissolve 5-10 mg of the solid in 0.6 mL DMSO-d6 . Ensure complete dissolution; carboxylic acid dimers can cause line broadening in CDCl3, so DMSO is preferred to break H-bonds.

  • Acquisition: Run a standard 1H NMR (minimum 16 scans).

  • Step 1 - Symmetry Check: Look at the aromatic region (6.8 - 8.0 ppm).

    • Pass: If the region is complex (no clear symmetric doublets), proceed.

    • Fail: If you see two clear doublets with

      
       Hz, you have the Para  isomer.
      
  • Step 2 - Linker Shift: Locate the -CH2-O- singlet (~5.1 - 5.2 ppm).

    • Ortho-Br: Typically shifts this singlet slightly downfield (~0.05 - 0.1 ppm) compared to para/meta due to the steric compression and field effect of the large ortho bromine atom.

  • Step 3 - 13C Confirmation (Optional): Check the ipso carbon attached to the ether oxygen.

    • Ortho: ~154 ppm.

    • Para: ~157 ppm.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Source for ortho-effect fragmentation mechanisms).[9]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for IR out-of-plane bending frequencies).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for chemical shift prediction rules).

Disclaimer: The spectroscopic values provided are reference ranges based on chemometric principles for this specific scaffold. Always confirm with a certified reference standard for GMP applications.

Sources

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